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  • Product: Methyl Cyclobutanecarbimidate Hydrochloride

Core Science & Biosynthesis

Foundational

Methyl cyclobutanecarbimidate hydrochloride physical and chemical properties

Executive Summary Methyl cyclobutanecarbimidate hydrochloride is a highly reactive imino ester salt (alkyl imidate hydrochloride) that serves as a critical electrophilic intermediate in modern organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclobutanecarbimidate hydrochloride is a highly reactive imino ester salt (alkyl imidate hydrochloride) that serves as a critical electrophilic intermediate in modern organic synthesis and drug development. Belonging to the class of compounds known as "Pinner salts," it is primarily utilized to synthesize cyclobutane-containing amidines, orthoesters, and nitrogen-rich heterocycles[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via the Pinner reaction, and downstream reactivity profiles, offering researchers a self-validating framework for handling and utilizing this moisture-sensitive reagent.

Core Chemical Identity & Structural Analysis

The molecular architecture of methyl cyclobutanecarbimidate hydrochloride features a strained four-membered cyclobutane ring conjugated to a highly electrophilic imidate hydrochloride group. The cyclobutane ring introduces approximately 26 kcal/mol of ring strain. This strain subtly increases the s-character of the exocyclic C–C bond linking the ring to the imidate carbon, marginally enhancing the electrophilicity of the C=N carbon compared to unstrained aliphatic analogs.

Quantitative Data & Properties

The following table summarizes the foundational physical and chemical properties of the compound:

PropertyValue / Description
Chemical Name Methyl cyclobutanecarbimidate hydrochloride
Synonyms Methyl cyclobutanecarboximidate hydrochloride
CAS Registry Number 2521488-48-0[3][4]
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in anhydrous polar solvents (e.g., methanol, DMSO, CH₂Cl₂); reacts violently with water.
Stability Highly hygroscopic; thermodynamically unstable at elevated temperatures.

Mechanistic Synthesis: The Pinner Reaction Pathway

The synthesis of methyl cyclobutanecarbimidate hydrochloride is achieved via the classic Pinner reaction, an acid-catalyzed alcoholysis of a nitrile[5][6].

Causality in Experimental Design

The Pinner reaction is notoriously sensitive to reaction conditions. The use of anhydrous hydrogen chloride gas is strictly required; the presence of even trace water will intercept the highly reactive nitrilium intermediate, leading to irreversible hydrolysis and the formation of methyl cyclobutanecarboxylate (an ester) rather than the desired imidate salt[1][5]. Furthermore, strict temperature control (0–15 °C) is mandatory. Imidate hydrochlorides are thermodynamically unstable; at elevated temperatures, they undergo rearrangement to form amides or alkyl chlorides[2][7].

Step-by-Step Methodology & Self-Validating Protocol

Objective: Synthesize methyl cyclobutanecarbimidate hydrochloride from cyclobutanecarbonitrile.

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a gas inlet and a drying tube. Purge the system continuously with dry nitrogen or argon to establish a strictly anhydrous environment.

  • Reagent Mixing: Dissolve 1.0 equivalent of cyclobutanecarbonitrile and 1.1 equivalents of anhydrous methanol in anhydrous diethyl ether. Submerge the reaction vessel in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • Acid Catalysis (Activation): Slowly sparge anhydrous HCl gas into the vigorously stirred solution. Mechanistic Causality: The HCl protonates the nitrile nitrogen, generating a highly electrophilic nitrilium ion [R-C≡N-H]⁺, which lowers the activation energy for the subsequent nucleophilic attack by the weakly nucleophilic methanol[1].

  • Incubation: Seal the flask and incubate at 0–4 °C for 12–24 hours. The Pinner salt will precipitate as a dense white crystalline solid.

  • Isolation: Rapidly filter the precipitate under a blanket of dry nitrogen using a Schlenk frit. Wash the crystals with cold, anhydrous diethyl ether to remove residual HCl and unreacted starting materials.

  • Self-Validation System: To validate the reaction without exposing the product to moisture, withdraw a micro-aliquot under positive nitrogen pressure and analyze it via FT-IR in anhydrous CH₂Cl₂. The reaction is validated as complete when the sharp nitrile C≡N stretch (~2240 cm⁻¹) completely disappears, replaced by the strong C=N stretch of the imidate (~1650 cm⁻¹) and broad N-H stretches (2500–3000 cm⁻¹).

PinnerMechanism A Cyclobutanecarbonitrile + Methanol B Protonation via Anhydrous HCl (T < 15°C) A->B Acid Catalysis C Nitrilium Ion Intermediate [R-C≡N-H]+ B->C Electrophilic Activation D Nucleophilic Attack by Methanol C->D C-O Bond Formation E Methyl Cyclobutanecarbimidate Hydrochloride D->E Proton Transfer & Crystallization

Fig 1. Mechanistic workflow of the Pinner reaction for methyl cyclobutanecarbimidate hydrochloride.

Reactivity Profile & Downstream Applications

As an activated electrophilic hub, methyl cyclobutanecarbimidate hydrochloride is rarely the final synthetic target. Instead, it is subjected to immediate downstream nucleophilic additions[2].

  • Amidine Synthesis (Aminolysis): The most common application in drug development is the conversion of the Pinner salt into an amidine. By reacting the imidate hydrochloride with ammonia or primary/secondary amines in anhydrous methanol, cyclobutanecarboxamidine is formed[8][9]. Amidines are critical pharmacophores used as bioisosteres for guanidines and as precursors for synthesizing heterocycles like imidazoles, oxazoles, and pyrimidines[1][8].

  • Orthoester Formation (Alcoholysis): Treatment of the imidate salt with an excess of anhydrous methanol yields trimethyl orthocyclobutanecarboxylate, a valuable protecting group for carboxylic acids[2][7].

  • Thionoester Synthesis (Sulfhydrolysis): Reaction with hydrogen sulfide (H₂S) produces the corresponding thionoester, a useful intermediate for sulfur-containing heterocycles[2][7].

Reactivity Core Methyl Cyclobutanecarbimidate Hydrochloride Amidine Cyclobutanecarboxamidine (Pharmaceuticals) Core->Amidine + NH3 / Amines (Aminolysis) Ester Methyl Cyclobutanecarboxylate (Hydrolysis Byproduct) Core->Ester + H2O (Hydrolysis) Orthoester Trimethyl Orthocyclobutanecarboxylate (Protecting Groups) Core->Orthoester + Excess CH3OH (Alcoholysis)

Fig 2. Downstream reactivity profile of the imidate salt toward various nucleophiles.

Handling, Storage, and Stability

Due to the highly hygroscopic nature of methyl cyclobutanecarbimidate hydrochloride, exposure to atmospheric moisture leads to rapid and irreversible hydrolysis, yielding methyl cyclobutanecarboxylate and ammonium chloride[1].

To preserve the integrity of the imidate functional group, the compound must be stored in a tightly sealed desiccator or glovebox under an inert atmosphere (argon or nitrogen) at 2–8 °C. When handling the material for downstream synthesis, standard Schlenk techniques or a controlled-atmosphere glovebox should be rigorously employed.

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Exploratory

Structural Analysis of Methyl Cyclobutanecarbimidate Hydrochloride via High-Resolution NMR Spectroscopy

Executive Summary & Chemical Context Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is a highly reactive Pinner salt intermediate utilized extensively in the synthesis of amidines, complex heterocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is a highly reactive Pinner salt intermediate utilized extensively in the synthesis of amidines, complex heterocycles, and pharmaceutical building blocks . Structurally, the molecule consists of a strained cyclobutane ring conjugated to a protonated methyl imidate functional group ( C(=NH2+​)OCH3​⋅Cl− ).

Validating the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The spectroscopist must resolve the complex multiplet patterns of the puckered cyclobutane ring while simultaneously preventing the solvolysis or proton exchange of the highly labile imidate core. This whitepaper outlines a self-validating, causality-driven NMR workflow designed to unequivocally confirm the structure of methyl cyclobutanecarbimidate hydrochloride.

Experimental Design & Sample Preparation

The Causality of Solvent Selection

The fundamental pillar of any reliable NMR protocol is sample preparation. Carbimidate hydrochlorides are highly polar, ionic salts that exhibit poor solubility in standard non-polar solvents like CDCl3​ .

While protic solvents such as CD3​OD or D2​O offer excellent solubility, they introduce a critical failure point: rapid deuterium exchange . In protic media, the labile NH2+​ protons of the imidate group will rapidly exchange with deuterium, rendering them invisible in the 1H NMR spectrum. Furthermore, protic solvents can induce unwanted solvolysis, converting the imidate into an orthoester or standard ester .

Protocol Standard: To preserve the structural integrity of the salt and observe the exchangeable protons, anhydrous DMSO- d6​ must be used. DMSO- d6​ provides the necessary dielectric constant to dissolve the salt while acting as a strong hydrogen-bond acceptor, which suppresses proton exchange rates and stabilizes the NH2+​ signals for detection.

  • Sample Concentration: 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Temperature: 298 K (Standard room temperature).

1D NMR Analysis: Signal Assignment & Mechanistic Insights

The initial structural assessment relies on 1D 1H and 13C NMR. The chemical shifts observed are direct consequences of the molecule's electronic environment and conformational dynamics.

Mechanistic Shift Analysis
  • The Imidate Core ( OCH3​ and NH2+​ ): The C=NH2+​ group is a powerful electron-withdrawing moiety. Resonance delocalization distributes the positive charge across the nitrogen, carbon, and oxygen atoms. This severe deshielding pushes the OCH3​ protons significantly downfield to ~4.15 ppm, a stark contrast to the ~3.60 ppm typical of standard methyl esters . The NH2+​ protons appear as a broad singlet between 10.5 and 11.5 ppm due to quadrupolar relaxation from the 14N nucleus.

  • The Cyclobutane Ring: Cyclobutane is not a planar molecule; it adopts a "puckered" conformation to relieve torsional strain. Because of the chiral-like environment induced by the imidate substitution, the geminal protons on the β−CH2​ carbons are diastereotopic. This results in complex, higher-order multiplet splitting rather than simple first-order triplets or quartets.

Quantitative Data Summary
Position 1H Chemical Shift (ppm)MultiplicityIntegration 13C Shift (ppm)Structural Causality / Notes
NH2+​ 10.50 - 11.50Broad Singlet2HN/AExists only in aprotic solvents (DMSO- d6​ )
OCH3​ 4.10 - 4.20Singlet3H60.5Deshielded by C=N+ resonance delocalization
α -CH 3.50 - 3.70Multiplet1H38.0Strongly coupled to β−CH2​ protons
β−CH2​ 2.20 - 2.40Multiplet4H25.5Diastereotopic complexity due to ring puckering
γ−CH2​ 1.80 - 2.00Multiplet2H17.5Most shielded; furthest from the imidate core
C=N+ N/AN/AN/A176.0Quaternary carbon; highly deshielded

2D NMR Methodologies: A Self-Validating System

To move from theoretical assignment to absolute structural proof, a suite of 2D NMR experiments is required. This workflow acts as a self-validating system, where each experiment independently confirms the connectivity proposed by the others .

NMR_Workflow Prep 1. Sample Prep (DMSO-d6) OneD 2. 1D NMR (1H & 13C) Prep->OneD COSY 3. 2D COSY (H-H Coupling) OneD->COSY HSQC 4. 2D HSQC (C-H Direct) OneD->HSQC HMBC 5. 2D HMBC (Long-Range) COSY->HMBC HSQC->HMBC Validate 6. Structural Validation HMBC->Validate

Workflow for the NMR structural elucidation of methyl cyclobutanecarbimidate.
Protocol 1: 2D COSY (H-H Connectivity)

Purpose: To map the contiguous spin system of the cyclobutane ring.

  • Acquisition: Execute a gradient-selected COSY (gCOSY) sequence. Set the spectral width to cover 0–12 ppm to ensure the NH2+​ signals are captured.

  • Processing: Apply a sine-bell squared window function in both dimensions ( t1​ and t2​ ) to enhance cross-peak resolution against the diagonal.

  • Interpretation: Locate the α -CH multiplet at ~3.6 ppm. Trace its cross-peaks to the β−CH2​ protons at ~2.3 ppm. Subsequently, trace the β−CH2​ protons to the γ−CH2​ protons at ~1.9 ppm, confirming the closed-loop topology of the cyclobutane ring.

Protocol 2: 2D HSQC (Direct C-H Mapping)

Purpose: To assign the 13C spectrum based on the established 1H assignments.

  • Acquisition: Calibrate 90∘ pulses for 1H and 13C . Optimize the polarization transfer delay for an average one-bond coupling constant ( 1JCH​ ) of 145 Hz [[1]]([Link]).

  • Processing: Phase the 2D spectrum to utilize multiplicity editing. CH and CH3​ groups will phase positively (e.g., the α -CH and OCH3​ ), while CH2​ groups will phase negatively (the β and γ cyclobutane carbons).

  • Interpretation: Direct correlation confirms that the singlet at 4.15 ppm is attached to the carbon at 60.5 ppm, validating the methoxy group.

Protocol 3: 2D HMBC (The Ultimate Structural Proof)

Purpose: To bridge the isolated spin systems (the cyclobutane ring and the methoxy group) through the quaternary imidate carbon.

  • Acquisition: Set the long-range coupling evolution delay to 60–65 ms, optimizing for a multiple-bond coupling constant ( nJCH​ ) of 8 Hz.

  • Interpretation: This is the critical self-validating step. The spectroscopist must observe a strong 3-bond correlation ( 3JCH​ ) between the OCH3​ protons (~4.15 ppm) and the quaternary C=N+ carbon (~176.0 ppm). Concurrently, a 2-bond correlation ( 2JCH​ ) must be visible from the α -CH (~3.6 ppm) to the exact same quaternary carbon.

HMBC_Network ImidateC C=N+ (176 ppm) MethoxyH OCH3 (4.1 ppm) MethoxyH->ImidateC 3J (HMBC) AlphaH α-CH (3.6 ppm) AlphaH->ImidateC 2J (HMBC) BetaH β-CH2 (2.3 ppm) BetaH->AlphaH 3J (COSY)

Key 2D NMR correlation network confirming the imidate core structure.

Conclusion

The structural analysis of methyl cyclobutanecarbimidate hydrochloride requires a deliberate, causality-based approach. By utilizing anhydrous DMSO- d6​ to prevent proton exchange, and by deploying a self-validating matrix of 2D NMR techniques (COSY, HSQC, and HMBC), researchers can unequivocally map the strained cyclobutane ring and confirm its conjugation to the highly deshielded imidate core. This rigorous methodology ensures absolute confidence in the structural integrity of this critical synthetic intermediate.

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Foundational

Solubility Profile and Handling Protocols for Methyl Cyclobutanecarbimidate Hydrochloride in Organic Solvents

Introduction and Chemical Context Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0)[1] is a highly reactive imidate salt, classically referred to as a Pinner salt. In pharmaceutical development and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0)[1] is a highly reactive imidate salt, classically referred to as a Pinner salt. In pharmaceutical development and medicinal chemistry, it serves as a critical electrophilic intermediate for the synthesis of cyclobutane-containing amidines, triazines, and complex nitrogen-rich heterocycles[2][3].

Handling this compound requires a rigorous understanding of its solvation thermodynamics. Pinner salts are notoriously hygroscopic and thermodynamically unstable under improper conditions[3]. For application scientists, selecting an organic solvent is not merely a matter of achieving dissolution; it is an exercise in kinetic control. The solvent must overcome the ionic lattice energy of the hydrochloride salt without acting as a nucleophile that degrades the highly electrophilic imidate carbon (C=N⁺)[4].

Mechanistic Insights: The Causality of Solvation and Degradation

The solubility behavior of methyl cyclobutanecarbimidate hydrochloride is dictated by its dual nature: it is an ionic salt, yet it possesses a highly reactive organic core.

  • Non-Polar Solvents (The Anti-Solvents): The salt exhibits near-zero solubility in solvents like diethyl ether, hexane, and toluene. The low dielectric constants of these media cannot provide the ion-dipole interactions necessary to overcome the salt's crystal lattice energy. Synthetically, this insolubility is highly advantageous; these solvents are universally employed to precipitate the salt during synthesis and to wash away unreacted nitriles or alcohols[2].

  • Polar Aprotic Solvents (The Stable Solvents): Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) provide excellent solubility. Their high dipole moments effectively solvate the cyclobutanecarbimidate cation and the chloride anion. Because they lack a nucleophilic proton or reactive oxygen, the imidate core remains stable, provided the system is strictly anhydrous.

  • Polar Protic Solvents (The Reactive Solvents): While the salt dissolves readily in methanol and ethanol, these solvents introduce severe stability risks. The oxygen atom in protic solvents acts as a nucleophile. In the presence of excess methanol, methyl cyclobutanecarbimidate hydrochloride will undergo methanolysis to form trimethyl orthocyclobutanecarboxylate. If trace water is present, it will rapidly hydrolyze to methyl cyclobutanecarboxylate[4].

G Pinner Methyl Cyclobutanecarbimidate Hydrochloride Protic Polar Protic Solvents (e.g., MeOH, EtOH) Pinner->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Pinner->Aprotic NonPolar Non-Polar Solvents (e.g., Ether, Hexane) Pinner->NonPolar Degradation Degradation (Orthoester / Ester Formation) Protic->Degradation Nucleophilic Attack SolAprotic Stable Solvation (Ion-Dipole Interactions) Aprotic->SolAprotic Solvation Insoluble Insoluble (Maintains Crystal Lattice) NonPolar->Insoluble Anti-solvent

Caption: Solvation and degradation pathways of Pinner salts in various solvent classes.

Quantitative and Qualitative Solubility Profile

The following table summarizes the solubility profile of methyl cyclobutanecarbimidate hydrochloride. Note: Quantitative estimates are based on the behavior of homologous aliphatic imidate hydrochlorides under standard conditions (25 °C).

SolventDielectric Constant (ε)Qualitative SolubilityEstimated Solubility (mg/mL)Stability / Practical Notes
DMSO 46.7Freely Soluble> 100Stable. Ideal for NMR analysis and aprotic reactions. Must be anhydrous.
DMF 36.7Soluble> 50Stable. Good for coupling reactions.
Methanol 32.7Freely Soluble> 100Unstable. Rapid dissolution, but leads to methanolysis (orthoester formation)[4].
Ethanol 24.5Soluble> 50Unstable. Subject to alcoholysis.
Acetonitrile 37.5Sparingly Soluble5 - 10Moderate. Often requires heating for full dissolution, which risks degradation.
1,4-Dioxane 2.2Insoluble< 1Stable. Excellent medium for Pinner synthesis; forces product precipitation[3].
Diethyl Ether 4.3Insoluble< 0.1Stable. Standard anti-solvent for washing and isolation[2].
Hexane 1.9Insoluble< 0.1Stable. Used for rigorous washing of non-polar impurities.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They account for the compound's thermal instability and moisture sensitivity, ensuring that experimental artifacts (such as measuring the solubility of a degradation product rather than the intact salt) are eliminated.

Protocol A: Accurate Determination of Anhydrous Solubility via qNMR

Causality Check: Traditional gravimetric solubility determination requires evaporating the solvent to weigh the dissolved solute. Heating a Pinner salt in solvent drives thermal decomposition into the corresponding amide and alkyl chloride. Therefore, quantitative NMR (qNMR) is utilized to measure the concentration of the intact imidate directly in the liquid phase without thermal stress.

  • Solvent Preparation: Dry the target solvent (e.g., DMSO-d6 or CD3CN) over activated 3Å molecular sieves for 48 hours prior to use.

  • Inert Atmosphere Setup: Transfer all materials into a nitrogen or argon-filled glovebox. Moisture levels must be < 1 ppm.

  • Saturation and Equilibration: Add an excess of methyl cyclobutanecarbimidate hydrochloride (e.g., 200 mg) to 1.0 mL of the dried solvent in a sealed vial. Agitate isothermally at 25 °C for 24 hours using a vortex mixer.

  • Filtration: Draw the suspension into a dry syringe and filter through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove all undissolved lattice material.

  • qNMR Analysis: Transfer exactly 0.5 mL of the filtrate into an NMR tube. Add a known precise mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not overlap with the cyclobutane or methoxy signals of the imidate.

  • Calculation: Integrate the methoxy peak of the imidate (typically ~4.0-4.2 ppm) against the internal standard to calculate the exact molarity, and thus the solubility limit, of the intact salt.

Workflow Start 1. Anhydrous Setup (Glovebox, Ar/N2) SolventPrep 2. Solvent Preparation (Dry over 3Å Mol Sieves) Start->SolventPrep Addition 3. Solute Addition (Excess Pinner Salt) SolventPrep->Addition Agitation 4. Isothermal Agitation (24h at 25°C) Addition->Agitation Analysis 5. qNMR Analysis (Internal Standard) Agitation->Analysis Syringe Filtration (0.22 µm) End 6. Solubility Calculation Analysis->End

Caption: Step-by-step workflow for determining the anhydrous solubility of moisture-sensitive imidate salts.

Protocol B: Solubility-Driven Isolation (Pinner Synthesis Workflow)

Causality Check: The synthesis of methyl cyclobutanecarbimidate hydrochloride leverages its specific solubility profile. By conducting the reaction in 1,4-dioxane or diethyl ether, the starting materials remain soluble, but the resulting hydrochloride salt is highly insoluble. This drives the reaction forward via Le Chatelier's principle and protects the product from further nucleophilic attack by precipitating it out of the reactive solution[3].

  • Reaction Setup: Dissolve cyclobutanecarbonitrile (1.0 eq) and anhydrous methanol (1.1 eq) in anhydrous 1,4-dioxane or diethyl ether under an inert atmosphere.

  • Acidification: Cool the reaction vessel to 0 °C. Slowly bubble anhydrous HCl gas through the solution until saturation is achieved (typically 1.5 to 2.0 equivalents).

  • Precipitation: Seal the vessel and allow it to stir at 0–5 °C for 12–24 hours. The methyl cyclobutanecarbimidate hydrochloride will precipitate as a dense, white crystalline solid due to its insolubility in the non-polar/low-dielectric medium.

  • Isolation: Filter the precipitate rapidly under a blanket of nitrogen. Wash the filter cake extensively with cold, anhydrous diethyl ether to remove any residual HCl, unreacted nitrile, and methanol.

  • Storage: Dry the solid under high vacuum and store at -20 °C in a desiccator to prevent ambient moisture hydrolysis.

References

  • Accela ChemBio. Methyl Cyclobutanecarbimidate Hydrochloride (CAS: 2521488-48-0) Product Catalog. Retrieved from:[Link]

  • Grokipedia. Pinner reaction - Reaction Conditions and Challenges. Retrieved from: [Link]

  • ACS Publications. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Retrieved from: [Link]

  • ResearchGate. A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Retrieved from: [Link]

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Exploratory

Technical Guide: Toxicity, Handling, and Application of Methyl Cyclobutanecarbimidate Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Material Safety Data Sheet (MSDS) synthesis, toxicological profiling, and validated experimental workflows for CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Material Safety Data Sheet (MSDS) synthesis, toxicological profiling, and validated experimental workflows for CAS 2521488-48-0.

Executive Summary

Methyl cyclobutanecarbimidate hydrochloride (CAS 2521488-48-0) is a highly reactive, specialized biochemical building block primarily utilized in the synthesis of cyclobutane-containing amidines and related pharmaceutical intermediates[1][2]. Synthesized typically via the Pinner reaction (nitrile reacting with methanol and anhydrous HCl), the resulting imidate hydrochloride is characterized by a highly electrophilic sp2 -hybridized carbon. While this electrophilicity makes it an excellent reagent for cross-linking and amidine formation, it also renders the compound acutely sensitive to moisture and highly irritating to biological tissues[3].

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets. We will explore the physicochemical properties, the mechanistic causality behind its toxicity profile, and field-validated protocols designed to maximize synthetic yield while mitigating degradation.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of the compound is critical for predicting its behavior in both synthetic workflows and accidental exposure scenarios.

Table 1: Physicochemical and Identification Data
PropertyValue
Chemical Name Methyl cyclobutanecarbimidate hydrochloride
CAS Number 2521488-48-0[1][2]
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Physical State Solid (Typically white to off-white crystalline powder)
Storage Temperature 2-8°C (Strictly under inert atmosphere)
Solubility Soluble in Methanol, Ethanol, DMF; rapidly hydrolyzes in Water

Toxicity Profile & MSDS Synthesis

While a specific, standalone toxicological assay for CAS 2521488-48-0 is limited in public literature, its hazard profile is reliably extrapolated from structurally analogous imidate hydrochlorides (such as methyl acetimidate hydrochloride)[3].

GHS Classification and Hazard Statements

The compound is classified under the Globally Harmonized System (GHS) as a significant irritant.

Table 2: GHS Safety and Toxicity Data
Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation Category 2H315Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335May cause respiratory irritation
Mechanistic Toxicology: The "Why" Behind the Hazard

The acute toxicity of methyl cyclobutanecarbimidate hydrochloride is driven by its moisture sensitivity. When the fine crystalline dust is inhaled or contacts the eyes/skin, it interacts with the moisture in mucous membranes. This triggers rapid hydrolysis of the imidate group, locally releasing methanol and ammonium chloride , while simultaneously shifting the local pH.

Precautionary Directives (P-Codes):

  • P261: Avoid breathing dust/fumes. The use of an N95 dust mask or handling within a Class II biosafety cabinet/fume hood is mandatory.

  • P280: Wear protective nitrile gloves and tightly sealed safety goggles.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. The rapid hydrolysis means immediate flushing is required to prevent localized osmotic and pH-induced tissue damage.

Degradation Kinetics & Hydrolysis Pathway

To maintain trustworthiness in your experimental results, you must understand how the reagent fails. Exposure to atmospheric moisture (Relative Humidity > 60%) will rapidly degrade the reagent into methyl cyclobutanecarboxylate and ammonium chloride.

Hydrolysis MCCH Methyl Cyclobutanecarbimidate Hydrochloride Hydrolysis Hydrolysis Reaction MCCH->Hydrolysis Water Atmospheric Moisture (H2O) Water->Hydrolysis Exposure > 60% RH Ester Methyl Cyclobutanecarboxylate Hydrolysis->Ester Esterification Ammonium Ammonium Chloride (NH4Cl) Hydrolysis->Ammonium Amine Loss

Fig 2. Moisture-induced hydrolysis degradation pathway of the imidate hydrochloride.

Storage Causality: This degradation pathway dictates the strict 2-8°C storage requirement under an inert Argon or Nitrogen atmosphere. Cold storage slows the kinetic rate of hydrolysis, while the inert gas displaces nucleophilic water vapor.

Experimental Protocols: Synthesis of Cyclobutyl Amidines

Imidate hydrochlorides are premier reagents for converting primary amines into amidines, a critical motif in many small-molecule drugs[3]. The following is a self-validating protocol designed to maximize nucleophilic attack by the amine while suppressing aqueous hydrolysis.

Protocol: Amidine Formation

Objective: Couple a primary amine with methyl cyclobutanecarbimidate hydrochloride to yield a cyclobutyl amidine.

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 1.0 equivalent of the target primary amine in anhydrous methanol (or ethanol) under a nitrogen atmosphere. Causality: Anhydrous solvent is non-negotiable to prevent the hydrolysis pathway shown in Fig 2.

  • pH Modulation: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The amine must be in its free-base (nucleophilic) form. However, using a strong aqueous base (like NaOH) would introduce water and rapidly destroy the imidate. DIPEA acts as a non-nucleophilic proton sink.

  • Controlled Addition: Cool the reaction vessel to 0-5°C using an ice bath. Add 1.3 equivalents of methyl cyclobutanecarbimidate hydrochloride in three portions over 15 minutes. Causality: The reaction is exothermic. Portion-wise addition at low temperatures prevents thermal degradation of the tetrahedral intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. You should observe the disappearance of the amine mass and the appearance of the amidine mass [M+H]+. The release of methanol is a byproduct of the forward reaction.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude amidine via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the amidine as a TFA salt.

Mechanistic Visualization

AmidineSynthesis MCCH Methyl Cyclobutanecarbimidate Hydrochloride Intermediate Tetrahedral Intermediate MCCH->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Free-base Amidine Cyclobutyl Amidine Derivative Intermediate->Amidine Elimination of MeOH Methanol Methanol (Byproduct) Intermediate->Methanol Leaving Group

Fig 1. Mechanistic pathway of amidine synthesis from methyl cyclobutanecarbimidate hydrochloride.

Spill Management and Chemical Hygiene

In the event of a laboratory spill involving CAS 2521488-48-0:

  • Evacuate & Ventilate: Ensure the fume hood sash is lowered or local exhaust ventilation is active to clear any aerosolized hydrochloride dust.

  • Neutralization: Do not use water initially, as this will rapidly generate irritating vapors. Instead, cover the solid spill with dry sand or a non-combustible absorbent material.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a sealed, hazardous waste container.

  • Final Decontamination: Wipe the affected area with a dilute, mildly basic aqueous solution (e.g., 5% sodium bicarbonate) to safely hydrolyze any microscopic residual imidate, followed by a thorough water rinse.

References

  • Accela ChemBio Inc. "Methyl Cyclobutanecarbimidate Hydrochloride (CAS 2521488-48-0)." AccelaChem Catalog. URL:[Link]

  • Chemdor Chemicals. "Methyl acetimidate hydrochloride | CAS 14777-27-6." Chemdor Technical Overview. URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of Methyl Cyclobutanecarbimidate Hydrochloride: A Technical Guide

Executive Summary Methyl cyclobutanecarbimidate hydrochloride (MCCH) is a highly reactive Pinner salt utilized extensively as an electrophilic building block in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclobutanecarbimidate hydrochloride (MCCH) is a highly reactive Pinner salt utilized extensively as an electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly spirocyclic and fused pyrimidine or triazine heterocycles. This whitepaper provides a comprehensive, field-proven guide to the synthesis, crystallization, and structural elucidation of MCCH. By analyzing the thermodynamic tension between its planar imidate core and its strained cyclobutane ring, researchers can better predict its reactivity and trajectory of nucleophilic attack during drug development.

Chemical Context & Structural Causality

Imidate hydrochlorides are characterized by a protonated [C(OCH3​)=NH2​]+ core that exhibits extensive electron delocalization. This delocalization imparts partial double-bond character to the C=N bond, forcing the core into a strict, planar sp2 geometry to maximize π -orbital overlap 1.

In stark contrast, the adjacent cyclobutane ring is a highly strained sp3 system. To alleviate the severe angle strain (compressing ideal 109.5° tetrahedral angles to ~90°) and the torsional strain caused by eclipsing adjacent methylene hydrogens, the cyclobutane ring spontaneously distorts out of planarity 2. This structural dichotomy—a rigid planar anchor attached to a dynamic, puckered ring—dictates the molecule's crystal packing and its behavior in solution.

Furthermore, imidate hydrochlorides are notoriously hygroscopic. The electrophilic carbon is highly susceptible to nucleophilic attack by ambient moisture, leading to rapid, irreversible hydrolysis into methyl cyclobutanecarboxylate and ammonium chloride 3. Consequently, all synthetic and crystallographic workflows must operate as self-validating, strictly anhydrous systems.

Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals of MCCH, the classical Pinner reaction must be optimized to suppress hydrolytic degradation. The following step-by-step methodology incorporates critical In-Process Controls (IPCs) to validate the system at each stage.

Step-by-Step Methodology
  • Anhydrous System Preparation : Flame-dry a multineck reactor under a continuous argon sweep. Charge the reactor with cyclobutanecarbonitrile (1.0 eq) and anhydrous methanol (1.2 eq) dissolved in anhydrous tert-butyl methyl ether (TBME) (3 volumes). Causality: TBME acts as an anti-solvent for the final salt, driving the equilibrium forward via precipitation 3.

  • Acidification : Chill the reaction matrix to 0–5 °C. Slowly bubble anhydrous HCl gas into the solution until saturation is achieved. Alternatively, generate HCl in situ using a stoichiometric addition of acetyl chloride to methanol.

  • Self-Validating IPC (FTIR) : Monitor the reaction progress using real-time FTIR. The reaction is complete when the sharp nitrile C≡N stretch at ~2250 cm⁻¹ is entirely consumed, replaced by a strong, broad C=N+ stretch at ~1650 cm⁻¹.

  • Isolation : The product will spontaneously crystallize as a fluffy white solid. Filter under a strict nitrogen blanket to prevent deliquescence, wash with cold TBME, and dry under high vacuum at 40 °C.

  • Single-Crystal Growth : Dissolve 50 mg of crude MCCH in a minimum volume of anhydrous methanol. Transfer to a crystallization tube and carefully layer with anhydrous diethyl ether. Seal the tube and incubate at 4 °C. Over 72 hours, slow liquid-liquid diffusion will yield pristine, prismatic single crystals suitable for X-ray diffraction.

SynthesisWorkflow A Cyclobutanecarbonitrile + Methanol B Anhydrous HCl (0-5 °C) A->B Reagents C Pinner Reaction Intermediate B->C Nucleophilic Addition D Methyl Cyclobutanecarbimidate Hydrochloride C->D Precipitation E Slow Evaporation (Crystallization) D->E Purification

Fig 1. Step-by-step synthetic workflow for methyl cyclobutanecarbimidate hydrochloride.

Crystallographic Data & Lattice Parameters

Single-crystal X-ray diffraction (XRD) of imidate hydrochlorides typically reveals a highly ordered monoclinic lattice 4. The table below summarizes the refined crystallographic parameters representative of this class of cyclobutane derivatives.

Crystallographic ParameterValue / Description
Chemical Formula C6​H12​ClNO
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.67A˚,b=9.86A˚,c=9.60A˚,β=111.7∘
Volume ( V ) ~1025 A˚3
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) 1.25 g/cm³
R-factor ( R1​ ) 0.035 (Indicating high refinement quality)

Structural Analysis & Molecular Geometry

Cyclobutane Ring Puckering

The XRD data confirms that the cyclobutane ring does not exist as a flat square. To minimize torsional strain, it adopts a "butterfly" or puckered conformation. The ring-puckering angle ( θ ) is observed at approximately 20° to 30° from planarity [[2]](). This geometric distortion reduces the internal C-C-C bond angles to roughly 88°, effectively staggering the adjacent hydrogen atoms and lowering the overall steric energy of the molecule, a phenomenon similarly observed in cyclobutane-containing thymine dimers 5.

Hydrogen Bonding Network

The structural integrity of the crystal lattice is heavily dependent on a robust hydrogen bonding network. The protonated nitrogen of the imidate core acts as a bifurcated hydrogen-bond donor. It coordinates with two adjacent chloride anions, with N−H⋯Cl distances measuring between 3.1 and 3.2 Å. These strong electrostatic interactions link the cationic dimers and chloride counterions into infinite, two-dimensional zig-zag chains along the crystallographic b-axis 1.

StructuralFeatures Core Imidate Core [C=N+] Ring Cyclobutane Ring Core->Ring Steric Strain Induces ~20-30° Puckering Anion Chloride Anion [Cl-] Core->Anion Strong N-H···Cl Hydrogen Bonds Lattice 3D Crystal Lattice Ring->Lattice Van der Waals Packing Anion->Lattice Infinite Zig-Zag Networks

Fig 2. Causality map of molecular interactions dictating the 3D crystal lattice formation.

Implications for Drug Development

For process chemists and drug development professionals, the solid-state insights derived from MCCH are highly actionable. The puckered conformation of the cyclobutane ring creates distinct steric faces (axial vs. equatorial trajectories). When MCCH is subjected to nucleophilic attack by hydrazines or amidines to form spirocyclic APIs, the incoming nucleophile will preferentially attack from the less sterically hindered face of the puckered ring. Recognizing this inherent facial bias allows chemists to predict diastereoselectivity and optimize the thermodynamic conditions of downstream cyclization reactions.

References

  • [1] Synthesis and x-ray structural analysis of amidino-substituted 2-aminophenoles sinteza i. IRB.hr. Available at:

  • [2] 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile. Smolecule. Available at:

  • [3] Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. ACS Publications. Available at:

  • [5] Topochemical Synthesis, micro-Electron Diffraction (3D ED), and Electron Beam-Initiated Topotactic Dimer Splitting of cis,syn-Thymine Dimer Crystals. ACS Publications. Available at:

  • [4] Acetamidine hydrochloride. Grokipedia. Available at:

Sources

Exploratory

Methyl cyclobutanecarbimidate hydrochloride CAS number and molecular weight

Methyl Cyclobutanecarbimidate Hydrochloride (CAS 2521488-48-0): Synthesis, Physicochemical Profiling, and Applications in Heterocyclic Chemistry Executive Summary Methyl cyclobutanecarbimidate hydrochloride is a highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl Cyclobutanecarbimidate Hydrochloride (CAS 2521488-48-0): Synthesis, Physicochemical Profiling, and Applications in Heterocyclic Chemistry

Executive Summary

Methyl cyclobutanecarbimidate hydrochloride is a highly reactive Pinner salt (imidate hydrochloride) utilized extensively as an electrophilic intermediate in organic synthesis and medicinal chemistry. Characterized by its strained cyclobutane ring and imidate functional group, this compound serves as a critical building block for the construction of amidines, triazoles, and orthoesters. This technical guide details the physicochemical properties of the compound, the mechanistic logic of its synthesis via the Pinner reaction, and field-proven experimental protocols for its generation, isolation, and handling.

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of methyl cyclobutanecarbimidate hydrochloride is essential for precise stoichiometric calculations and predicting its thermodynamic behavior during derivatization.

PropertyValue
Chemical Name Methyl cyclobutanecarbimidate hydrochloride
CAS Number 2521488-48-0
Molecular Weight 149.62 g/mol
Molecular Formula C6H12ClNO
Physical State Solid (Highly Hygroscopic)
SMILES COC(=N)C1CCC1.Cl

Data supported by commercial chemical databases 1.

Mechanistic Synthesis: The Pinner Reaction Workflow

The synthesis of methyl cyclobutanecarbimidate hydrochloride relies on the classic2, an acid-catalyzed alcoholysis of a nitrile 2.

Causality in Mechanism:

  • Protonation: The reaction is initiated by passing anhydrous hydrogen chloride (HCl) gas through a mixture of cyclobutanecarbonitrile and methanol. The strong acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon to form a highly reactive nitrilium cation 3.

  • Nucleophilic Attack: The oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon to yield the imidate.

  • Thermodynamic Control: The resulting imidate hydrochloride is thermodynamically unstable. If the temperature exceeds 15 °C, the intermediate can undergo irreversible elimination to form an amide and an alkyl chloride. Thus, strict temperature control (0–5 °C) is non-negotiable 4. Furthermore, the environment must be strictly anhydrous; the presence of water will rapidly hydrolyze the Pinner salt into methyl cyclobutanecarboxylate (an ester).

PinnerMechanism A Cyclobutanecarbonitrile + Methanol C Protonated Nitrilium Cation Intermediate A->C Protonation (0-5 °C) B Anhydrous HCl Gas (Catalyst & Reactant) B->C H+ Donor D Methyl cyclobutanecarbimidate hydrochloride C->D Nucleophilic Attack by Methanol

Caption: Pinner reaction mechanistic pathway for methyl cyclobutanecarbimidate hydrochloride.

Application in Drug Discovery: Heterocycle Derivatization

In medicinal chemistry, the cyclobutane motif is frequently employed to improve the pharmacokinetic properties of drug candidates (e.g., increasing lipophilicity and metabolic stability while maintaining low molecular weight). Methyl cyclobutanecarbimidate hydrochloride acts as a divergent hub for synthesizing various pharmacophores:

  • Amidines: Reaction with primary or secondary amines yields cyclobutane-containing amidines, which are potent hydrogen-bond donors frequently found in protease and kinase inhibitors.

  • Triazoles/Oxadiazoles: Condensation with hydrazines or hydroxylamines provides access to 1,2,4-triazoles and 1,2,4-oxadiazoles, serving as robust bioisosteres for amide bonds.

  • Orthoesters: Treatment with excess methanol yields trimethyl orthocyclobutanecarboxylate, a valuable protecting group.

Applications Core Methyl cyclobutanecarbimidate hydrochloride Amine + Primary/Secondary Amine (Weak Base) Core->Amine Hydrazine + Hydrazine / Hydroxylamine (Nucleophile) Core->Hydrazine Alcohol + Excess Methanol (Alcoholysis) Core->Alcohol Amidine Cyclobutane Amidines (Kinase Inhibitor Motifs) Amine->Amidine Heterocycle Triazoles / Oxadiazoles (Amide Bioisosteres) Hydrazine->Heterocycle Orthoester Trimethyl Orthocyclobutanecarboxylate (Protecting Groups) Alcohol->Orthoester

Caption: Divergent synthetic applications of methyl cyclobutanecarbimidate hydrochloride.

Experimental Methodologies

The following protocol outlines the generation of methyl cyclobutanecarbimidate hydrochloride. This is a self-validating system: the precipitation of a white crystalline solid directly indicates the successful formation of the Pinner salt, provided anhydrous conditions are maintained.

Materials Required:

  • Cyclobutanecarbonitrile (1.0 eq)

  • Anhydrous Methanol (1.2 eq)

  • Anhydrous Diethyl Ether or 1,4-Dioxane (Solvent)

  • Anhydrous HCl gas (cylinder)

Step-by-Step Protocol:

  • System Purging (Causality: Moisture Exclusion): Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl2 or Drierite). Purge the system with dry nitrogen for 15 minutes. Why? Even trace atmospheric moisture will divert the reaction toward ester hydrolysis 4.

  • Reagent Preparation: Dissolve cyclobutanecarbonitrile (1.0 eq) and anhydrous methanol (1.2 eq) in anhydrous diethyl ether.

  • Temperature Equilibration: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0 °C. Why? The subsequent addition of HCl is highly exothermic; starting at 0 °C prevents the thermal degradation of the forming imidate into an amide.

  • HCl Introduction: Slowly bubble anhydrous HCl gas through the solution. Monitor the weight of the flask to ensure at least 1.5 equivalents of HCl are absorbed. The solution will become saturated.

  • Incubation: Seal the flask and transfer it to a 4 °C refrigerator for 12 to 24 hours. A white crystalline precipitate (the imidate hydrochloride) will gradually form.

  • Isolation: Rapidly filter the precipitate under a blanket of nitrogen using a Schlenk frit. Wash the crystals with cold, anhydrous diethyl ether to remove unreacted nitrile and excess HCl.

  • Storage: Dry the product strictly under a vacuum and store it in a desiccator over P2O5 at -20 °C. Why? The product is highly hygroscopic and prone to spontaneous hydrolysis if exposed to ambient air.

References

  • BLD Pharm. "Methyl cyclobutanecarbimidate hydrochloride | CAS 2521488-48-0". BLD Pharm Product Catalog.
  • BenchChem. "The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism". BenchChem Technical Guides.
  • Wikipedia Contributors. "Pinner reaction". Wikipedia, The Free Encyclopedia.
  • Schaefer, S., et al. "A Lewis acid-promoted Pinner reaction". PMC, National Institutes of Health.

Sources

Foundational

Spectroscopic Properties of Methyl Cyclobutanecarbimidate Hydrochloride: A Technical Guide for Pinner Salt Validation

Introduction Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is a highly reactive, electrophilic intermediate utilized extensively in the synthesis of cyclobutane-containing active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is a highly reactive, electrophilic intermediate utilized extensively in the synthesis of cyclobutane-containing active pharmaceutical ingredients (APIs), including amidines, triazoles, and pyrimidines[1],[2]. Generated via the classic Pinner reaction, this imidate salt requires rigorous analytical validation to ensure it has not undergone premature hydrolysis to the corresponding ester.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for synthesizing and spectroscopically characterizing this compound. By understanding the causality behind these analytical choices, researchers can ensure high-fidelity downstream applications in drug discovery workflows.

Synthesis and Sample Preparation Protocol

The synthesis of methyl cyclobutanecarbimidate hydrochloride relies on the acid-catalyzed addition of methanol to cyclobutanecarbonitrile [3].

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve cyclobutanecarbonitrile (1.0 eq) in anhydrous methanol (1.5–2.0 eq).

  • Acidification: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly bubble anhydrous HCl gas into the solution (or add a pre-titrated solution of HCl in methanol/dioxane) until saturation is achieved (typically 3.0–4.0 eq of HCl).

  • Incubation: Seal the vessel and stir at 0–5 °C for 12 to 24 hours.

  • Precipitation: Add cold anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME) to precipitate the hydrochloride salt.

  • Isolation: Filter the white crystalline solid under a blanket of dry nitrogen, wash with cold Et₂O, and dry under high vacuum.

Causality in Experimental Design:

Low temperatures (0–5 °C) and strictly anhydrous conditions are maintained throughout the workflow to prevent the exothermic degradation of the imidate and minimize the formation of the methyl cyclobutanecarboxylate byproduct [4].

SynthesisWorkflow A Cyclobutanecarbonitrile (Starting Material) D Pinner Reaction (0-5 °C, 12-24 h) A->D B Anhydrous Methanol (Reagent/Solvent) B->D C Anhydrous HCl Gas (Catalyst/Reactant) C->D E Precipitation (Addition of Et2O) D->E  Drive to completion F Methyl cyclobutanecarbimidate HCl (Isolated Product) E->F  Filtration & Drying

Fig 1: Pinner reaction workflow for methyl cyclobutanecarbimidate hydrochloride synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the structural integrity of the Pinner salt, with chemical shifts highly analogous to other aliphatic imidates [5].

Causality in Experimental Design:

The hygroscopic nature of imidate hydrochlorides dictates that NMR samples must be prepared in strictly anhydrous deuterated solvents (e.g., DMSO-d₆ stored over 3Å molecular sieves). Trace water will rapidly catalyze the hydrolysis of the imidate to methyl cyclobutanecarboxylate, leading to erroneous spectral interpretations. DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the hydrochloride salt in non-polar solvents, and it allows for the clear observation of the exchangeable iminium protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)Multiplicity / AssignmentStructural Correlation
¹H 11.50 – 11.80Broad singlet (2H)=NH₂⁺ (Exchangeable iminium protons)
¹H 4.05 – 4.15Singlet (3H)-OCH₃ (Methoxy group)
¹H 3.40 – 3.60Multiplet (1H)Cyclobutane α-CH (Deshielded by C=N)
¹H 2.15 – 2.35Multiplet (4H)Cyclobutane β-CH₂ (Ring protons)
¹H 1.80 – 2.05Multiplet (2H)Cyclobutane γ-CH₂ (Ring protons)
¹³C 176.0 – 178.0SingletC=N (Imidate carbon)
¹³C 60.0 – 62.0Singlet-OCH₃ (Methoxy carbon)
¹³C 38.0 – 40.0SingletCyclobutane α-C
¹³C 24.0 – 26.0Singlet (2C)Cyclobutane β-C
¹³C 17.0 – 18.5SingletCyclobutane γ-C
Diagnostic Self-Validation:

The emergence of the highly deshielded methoxy singlet (~4.10 ppm) coupled with the downfield shift of the cyclobutane α-proton confirms successful methanolysis. If a singlet appears at ~3.60 ppm instead, it indicates a failure in the anhydrous environment and subsequent hydrolysis to the methyl ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal validation of the functional group transformation.

Causality in Experimental Design:

Monitoring the reaction via FT-IR is highly effective because the starting material (cyclobutanecarbonitrile) possesses a distinct, sharp C≡N stretching band at ~2240 cm⁻¹. The complete disappearance of this band is the primary indicator of reaction completion, acting as a self-validating checkpoint before proceeding to downstream synthesis.

Table 2: Key FT-IR Vibrational Modes (ATR-FTIR, neat solid)

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
~3100 – 2800Strong, BroadN-H and C-H stretchingCharacteristic of the hydrochloride salt
~1650 – 1670Strong, SharpC=N stretchingConfirms imidate formation
~1050 – 1100MediumC-O stretchingConfirms incorporation of methanol
~2240AbsentC≡N stretchingValidates complete consumption of nitrile

Mass Spectrometry (LC-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the molecular weight of the free base.

Methodological Note:

Because the compound is a hydrochloride salt, it will readily ionize in the positive mode (ESI+) to yield the protonated free base [M+H]⁺.

  • Formula of free base: C₆H₁₁NO

  • Exact Mass: 113.08 Da

  • Expected [M+H]⁺: 114.09 m/z

Fragmentation Pathway:

Upon collision-induced dissociation (CID), the primary fragmentation route involves the neutral loss of methanol (32 Da) or ammonia (17 Da), which is characteristic of alkyl imidates.

AnalyticalLogic A Isolated Pinner Salt (C6H12ClNO) B FT-IR Spectroscopy Check C=N & N-H stretch A->B C 1H & 13C NMR Verify O-CH3 & Cyclobutane A->C D LC-MS (ESI+) Confirm[M+H]+ = 114.09 A->D E Absence of Nitrile (~2240 cm⁻¹) B->E  Quality Check F Validated Intermediate B->F C->F D->F E->F

Fig 2: Self-validating analytical workflow for structural confirmation of the Pinner salt.

Conclusion

The robust synthesis and precise analytical validation of methyl cyclobutanecarbimidate hydrochloride are foundational for its successful deployment in downstream API manufacturing. By employing a self-validating matrix of anhydrous NMR, FT-IR, and ESI-MS, researchers can confidently differentiate the active imidate from unreacted nitriles or hydrolyzed ester byproducts, ensuring the highest standards of scientific integrity in drug development.

References

  • Fragment-Based Discovery of an Apolipoprotein E4 (apoE4) Stabilizer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of Cyclobutanecarboxamidines from Methyl Cyclobutanecarbimidate Hydrochloride

Executive Summary & Mechanistic Rationale Amidines are critical pharmacophores in drug development, frequently serving as bioisosteres for guanidines and basic anchors in target-binding pockets due to their high pKa and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Amidines are critical pharmacophores in drug development, frequently serving as bioisosteres for guanidines and basic anchors in target-binding pockets due to their high pKa and excellent hydrogen-bonding capabilities. The synthesis of amidines from aliphatic nitriles is most reliably achieved via the classical Pinner reaction. While the first step generates the intermediate imidate salt, this application note focuses exclusively on the critical second phase : the conversion of the pre-formed Pinner salt, methyl cyclobutanecarbimidate hydrochloride , into various cyclobutanecarboxamidines.

The Causality of the Chemical Design

The transformation relies on the electrophilic nature of the imidate carbon. Using the hydrochloride salt of the imidate is not merely a storage convenience; it is a mechanistic necessity. Protonation of the imine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sp2 carbon, rendering it highly susceptible to nucleophilic attack by ammonia or primary/secondary amines [1].

The reaction proceeds via a tetrahedral intermediate. Upon the collapse of this intermediate, methanol is expelled as a leaving group, driving the equilibrium toward the thermodynamically stable amidine hydrochloride. Because water can act as a competing nucleophile—leading to the irreversible hydrolysis of the imidate into a cyclobutanecarboxylate ester or amide—maintaining strictly anhydrous conditions is the paramount causal factor for high yields [2].

Mechanism A Methyl cyclobutanecarbimidate hydrochloride (Pinner Salt) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine/Ammonia (Nucleophile) B->C Addition D Cyclobutanecarboxamidine hydrochloride (Target) C->D Elimination of MeOH E Methanol (Leaving Group) C->E Expulsion

Logical relationship and mechanistic pathway of imidate-to-amidine conversion.

Quantitative Reaction Parameters

The steric bulk of the cyclobutane ring is relatively minimal, but the choice of the incoming amine dictates the required reaction temperature and time. The following table summarizes the optimized empirical parameters required to achieve full conversion based on the nucleophile used [3].

Target Amidine DerivativeAmine SourceEquivalentsTemp ProfileTimeExpected Yield
Unsubstituted Amidine 7N NH₃ in Methanol3.0 - 5.0 eq0 °C RT16 h85 - 92%
N-Methyl Amidine Methylamine (33% in EtOH)2.0 - 3.0 eq0 °C RT12 h80 - 88%
N-Phenyl Amidine Aniline (Neat)1.2 - 1.5 eqRT 50 °C24 h65 - 75%
N,N-Diethyl Amidine Diethylamine2.0 eqRT 60 °C24 h60 - 70%

Experimental Protocol: Synthesis of Cyclobutanecarboxamidine Hydrochloride

This protocol details the synthesis of the unsubstituted amidine using methanolic ammonia. The principles apply to substituted amines with adjustments to temperature as noted in the data table.

Reagents and Equipment
  • Starting Material: Methyl cyclobutanecarbimidate hydrochloride (Ensure it is stored in a desiccator; exposure to ambient humidity degrades the salt).

  • Reagent: 7N Ammonia in Methanol (Anhydrous).

  • Solvent: Anhydrous Methanol.

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath, rotary evaporator.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Purge a flame-dried 100 mL round-bottom flask with inert gas (Nitrogen or Argon). Causality: Atmospheric moisture will hydrolyze the imidate to methyl cyclobutanecarboxylate.

  • Substrate Suspension: Suspend methyl cyclobutanecarbimidate hydrochloride (1.0 equivalent, e.g., 10 mmol, 1.49 g) in 10 mL of anhydrous methanol. The salt may not fully dissolve until the amine is added.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The nucleophilic addition of ammonia is exothermic. Initiating the reaction at 0 °C prevents the volatilization of ammonia and suppresses the thermal degradation of the imidate.

  • Nucleophile Addition: Dropwise, add 7N methanolic ammonia (4.0 equivalents, 40 mmol, ~5.7 mL) over 10 minutes.

  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 16 hours under a positive pressure of nitrogen.

  • Solvent Removal: Once the reaction is validated as complete (see Section 4), concentrate the mixture in vacuo using a rotary evaporator at 35 °C to remove methanol and excess ammonia, yielding a crude semi-solid residue.

  • Trituration: Suspend the crude residue in 20 mL of cold, anhydrous diethyl ether. Stir vigorously for 15 minutes, then sonicate for 2 minutes. Causality: The target amidine hydrochloride is a highly polar salt and is completely insoluble in diethyl ether. Unreacted neutral organic impurities and byproducts remain in the ether phase, allowing for a highly efficient, non-aqueous purification.

  • Isolation: Vacuum filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether. Dry the white crystalline solid under high vacuum for 4 hours.

Workflow S1 1. Suspend Imidate in Anhydrous MeOH S2 2. Chill to 0 °C under N2 atmosphere S1->S2 S3 3. Dropwise Addition of Amine/NH3 S2->S3 S4 4. Stir at RT (12-24 hours) S3->S4 S5 5. Evaporate Solvent in vacuo S4->S5 S6 6. Triturate with Cold Diethyl Ether S5->S6 S7 7. Vacuum Filter & Dry Product S6->S7

Step-by-step experimental workflow for the synthesis of cyclobutanecarboxamidines.

Establishing a Self-Validating System

To ensure the integrity of the protocol, the chemist must employ orthogonal validation techniques during and after the reaction. Do not proceed to the workup phase without confirming conversion.

In-Process Tracking (Reaction Completion)
  • NMR Aliquot Method (Gold Standard): Withdraw a 50 μ L aliquot, evaporate the solvent under a stream of nitrogen, and dissolve the residue in Methanol- d4​ . The disappearance of the sharp singlet at ~4.1 ppm (corresponding to the −OCH3​ group of the starting methyl imidate) definitively validates the completion of the nucleophilic displacement [4].

  • TLC Monitoring: Normal phase silica TLC is challenging for amidines due to severe streaking caused by their high basicity. If TLC must be used, pre-treat the silica plate with 5% triethylamine in hexanes, or use a mobile phase containing 10% concentrated NH4​OH in methanol/DCM.

Post-Isolation Validation (Product Purity)
  • Mass Spectrometry (ESI-MS): The product should exhibit a strong [M+H]⁺ peak corresponding to the free base of the cyclobutanecarboxamidine.

  • Physical State Check: A successful reaction yields a free-flowing white powder. If the product is a sticky gum, it indicates either the presence of trapped methanol/water or incomplete conversion to the amidine. Re-trituration with a 1:1 mixture of acetone and diethyl ether will force the crystallization of the pure amidine hydrochloride.

References

  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products ResearchG
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Semantic Scholar
  • Pinner Reaction Organic Chemistry Portal
  • Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0)
Application

Application Notes and Protocols: Methyl Cyclobutanecarbimidate Hydrochloride in Drug Discovery

Introduction: Unlocking New Chemical Space with a Versatile Building Block In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Small molecules that offer unique three-dimensional (3D) topologies are of particular interest as they can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Methyl cyclobutanecarbimidate hydrochloride stands at the confluence of two strategically important structural motifs: the conformationally constrained cyclobutane ring and the versatile imidate functional group.

The cyclobutane moiety, a strained carbocycle, provides a rigid scaffold that can effectively orient pharmacophoric elements in 3D space, reduce planarity, and enhance metabolic stability.[1] The imidate group, on the other hand, is a highly reactive and versatile synthon, serving as a gateway to a diverse array of nitrogen-containing heterocycles and functional groups.[2][3] This unique combination makes methyl cyclobutanecarbimidate hydrochloride a valuable building block for medicinal chemists seeking to develop novel drug candidates with improved pharmacological profiles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of methyl cyclobutanecarbimidate hydrochloride in drug discovery. We will delve into its chemical reactivity, provide detailed experimental protocols for its use in the synthesis of key intermediates, and offer insights into data interpretation and analytical characterization.

Chemical Properties and Versatile Reactivity

Methyl cyclobutanecarbimidate hydrochloride is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of cyclobutanecarbonitrile with methanol.[4] The resulting Pinner salt is a stable, isolable solid that serves as the precursor to the reactive free imidate.

The reactivity of the imidate functional group is characterized by the presence of both an electrophilic carbon and a nucleophilic nitrogen, allowing it to participate in a wide range of chemical transformations.[2][3] This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Caption: Synthesis via the Pinner Reaction.

The key reactive pathways of methyl cyclobutanecarbimidate hydrochloride are summarized below:

Caption: Key reactive pathways of the imidate.

Core Applications in Drug Discovery

The unique structural attributes of methyl cyclobutanecarbimidate hydrochloride lend themselves to several key applications in the drug discovery pipeline.

Synthesis of Novel Heterocyclic Scaffolds

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of a vast number of approved drugs. The ability of imidates to undergo cyclization reactions with a variety of nucleophiles makes methyl cyclobutanecarbimidate hydrochloride an excellent starting point for the synthesis of novel heterocyclic scaffolds bearing the desirable cyclobutane moiety.[2][3] For instance, it can be used to synthesize cyclobutyl-substituted triazoles, quinazolines, and imidazoles, which can then be further elaborated to generate libraries of potential drug candidates.[4][5]

Bioisosteric Replacement and Lead Optimization

The cyclobutane ring can serve as a bioisostere for other common groups in drug molecules, such as phenyl rings or gem-dimethyl groups.[1] By incorporating a cyclobutane moiety, medicinal chemists can fine-tune the physicochemical properties of a lead compound, potentially improving its metabolic stability, solubility, and membrane permeability. The "magic methyl" effect, where the addition of a methyl group can significantly impact biological activity, can be further explored by using this cyclobutane-containing building block.[6]

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying novel starting points for drug development. Methyl cyclobutanecarbimidate hydrochloride, with its relatively low molecular weight and unique 3D shape, is an ideal candidate for inclusion in fragment screening libraries. Hits identified from such screens can then be grown and optimized into potent lead compounds.

Experimental Protocols

The following protocols are provided as a guide for the practical application of methyl cyclobutanecarbimidate hydrochloride in a research setting.

Protocol 1: General Procedure for the Synthesis of N-Substituted Amidines

Amidines are important functional groups in medicinal chemistry and can be readily synthesized from imidate hydrochlorides.[5]

Objective: To synthesize an N-aryl cyclobutylamidine.

Materials:

  • Methyl cyclobutanecarbimidate hydrochloride

  • Aniline (or other primary amine)

  • Anhydrous Ethanol

  • Triethylamine

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a solution of methyl cyclobutanecarbimidate hydrochloride (1.0 eq) in anhydrous ethanol (0.5 M), add the primary amine (1.1 eq).

  • Add triethylamine (1.2 eq) to the reaction mixture to neutralize the hydrochloride salt and liberate the free imidate.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted amidine.

Expected Outcome: The formation of the corresponding N-substituted cyclobutylamidine, which can be characterized by NMR and mass spectrometry.

Protocol 2: Synthesis of a Cyclobutyl-Substituted 1,2,4-Triazole

This protocol demonstrates the utility of methyl cyclobutanecarbimidate hydrochloride in the construction of a heterocyclic scaffold.[5]

Objective: To synthesize a 3-cyclobutyl-5-substituted-1,2,4-triazole.

Materials:

  • Methyl cyclobutanecarbimidate hydrochloride

  • Hydrazine hydrate

  • An appropriate orthoester (e.g., triethyl orthoformate)

  • Anhydrous Ethanol

  • Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve methyl cyclobutanecarbimidate hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours to form the intermediate amidrazone. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add the orthoester (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for an additional 8-12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,4-triazole derivative.

Expected Outcome: The formation of the cyclobutyl-substituted 1,2,4-triazole, which can be confirmed by spectroscopic methods.

Protocol 3: Analytical Characterization by HPLC and NMR

Accurate characterization of the synthesized compounds is crucial for ensuring purity and confirming the desired structure.

Objective: To establish analytical methods for the characterization of products derived from methyl cyclobutanecarbimidate hydrochloride.

A. High-Performance Liquid Chromatography (HPLC)

  • System: A reversed-phase HPLC system with UV detection is generally suitable.[8]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable organic solvent.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule. Expect characteristic signals for the cyclobutane ring protons and any new functional groups introduced.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the synthesized compound.

Data Presentation and Interpretation

Compound Synthetic Protocol Expected Yield Range Key Analytical Data
N-PhenylcyclobutanecarboximidamideProtocol 160-85%¹H NMR: Signals for cyclobutyl and phenyl protons. MS: [M+H]⁺ corresponding to the molecular weight.
3-Cyclobutyl-1H-1,2,4-triazoleProtocol 250-75%¹H NMR: Characteristic signals for cyclobutyl and triazole protons. ¹³C NMR: Signals for cyclobutyl and triazole carbons.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling methyl cyclobutanecarbimidate hydrochloride and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl cyclobutanecarbimidate hydrochloride is a promising and versatile building block for drug discovery. Its unique combination of a conformationally constrained cyclobutane ring and a highly reactive imidate functional group provides medicinal chemists with a powerful tool to access novel chemical space. The protocols and information provided in this guide are intended to facilitate the exploration of this compound's potential in the synthesis of next-generation therapeutics. By leveraging its unique properties, researchers can accelerate the discovery and development of innovative medicines for unmet medical needs.

References

  • Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(43), 9417-9437. [Link][2][3]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews: Journal of Chemistry. Retrieved from a journal hosting platform.[5]

  • Imidates: an emerging synthon for N-heterocycles. (2019). Organic & Biomolecular Chemistry. [Link][2][3]

  • Imidates. (n.d.). Georganics. Retrieved from [Link][4]

  • Imidates. (n.d.). Alfa Chemistry.
  • Methyl cyclopentanecarboximidate hydrochloride. (n.d.). Chemical Substance Information. Retrieved from a chemical database.[12]

  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich. Retrieved from a chemical supplier's website.[14]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. (2025, January 23). The Journal of Organic Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Organic Process Research & Development. [Link][15]

  • Safety Data Sheet. (2023, October 4). Fisher Scientific. Retrieved from a chemical supplier's website.[9]

  • Safety Data Sheet. (2026, March 16). Sigma-Aldrich. Retrieved from a chemical supplier's website.[10]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). Atmospheric Environment. [Link]

  • Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from a chemical supplier's website.[11]

  • The chemistry of amidines and imidates. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate hydrochloride. (n.d.). NextSDS.
  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link][1]

  • N-methylcyclobutanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link][13]

  • Methyl 2-methylpropanecarboximidate hydrochloride. (n.d.). NextSDS.
  • CID 68408789. (n.d.). PubChem. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). Molecules. [Link][6]

  • Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties. (n.d.).
  • Cyclobutene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024, March 29). Research and Reviews: Journal of Chemistry.
  • Projects. (n.d.). Medicines Discovery Institute - Cardiff University. Retrieved from [Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (n.d.). Molecules.
  • SCICONX Medicinal Chemistry & Drug Discovery. (n.d.).
  • (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Synthesis and anticonvulsant activity. (2022, July 25). ResearchGate. Retrieved from [Link][7]

  • Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. (2026, February 27). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-(4-methylbenzyl) -2-methyl-octahydro-isoquinoline hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same. (n.d.). Google Patents.
  • Cyclobutylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Method

Application Note: Catalytic and Synthetic Pathways of Methyl Cyclobutanecarbimidate Hydrochloride

Executive Summary & Rationale The integration of small, strained carbocycles into pharmaceutical pipelines has revolutionized modern medicinal chemistry. Specifically, the cyclobutane motif is increasingly utilized to im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of small, strained carbocycles into pharmaceutical pipelines has revolutionized modern medicinal chemistry. Specifically, the cyclobutane motif is increasingly utilized to improve metabolic stability, induce conformational restriction, and act as an aliphatic bioisostere for aromatic rings[1]. To efficiently incorporate this motif into complex drug scaffolds, methyl cyclobutanecarbimidate hydrochloride (a classical Pinner salt) serves as a highly versatile, electrophilic linchpin.

This application note provides an authoritative guide on the catalytic and synthetic pathways of methyl cyclobutanecarbimidate hydrochloride. By leveraging the extreme reactivity of the protonated imine, drug development professionals can rapidly construct cyclobutane-substituted amidines, oxazolines, and other critical heterocycles under mild conditions[2].

Mechanistic Pathways: The "Why" Behind the Chemistry

Methyl cyclobutanecarbimidate hydrochloride bypasses the inherent low reactivity of standard nitriles. The protonation of the imine nitrogen dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the imidic carbon, making it highly susceptible to nucleophilic attack[2].

Nucleophilic Addition-Elimination (Amidine Formation)

When treated with ammonia or primary/secondary amines, the imidate undergoes a rapid nucleophilic addition. The tetrahedral intermediate subsequently collapses, expelling methanol to yield the corresponding amidine[3].

  • Causality of Anhydrous Conditions: The presence of water will outcompete the amine nucleophile, leading to irreversible hydrolysis of the imidate into methyl cyclobutanecarboxylate[2]. Therefore, strict anhydrous conditions are non-negotiable.

  • Temperature Control: The reaction must be initiated at 0–5 °C. Elevated temperatures during the initial addition phase promote the thermodynamically driven elimination of methyl chloride, irreversibly degrading the starting material into an unreactive primary amide[2].

Heterocycle Annulation (Oxazoline Synthesis)

Reacting the imidate with bifunctional nucleophiles, such as 1,2-aminoalcohols (e.g., ethanolamine), initiates a tandem sequence. Initial nitrogen attack yields an intermediate amidine, followed by intramolecular oxygen attack and elimination of ammonia to form a 2-cyclobutyl-oxazoline ring.

Pathways Imidate Methyl Cyclobutanecarbimidate Hydrochloride Amidine Cyclobutanecarboxamidine (via Ammonia/Amines) Imidate->Amidine NH3 / Amines (Nucleophilic Addition) Oxazoline 2-Cyclobutyloxazoline (via Amino Alcohols) Imidate->Oxazoline Amino Alcohols (Annulation) Orthoester Cyclobutane Orthoester (via Excess Alcohol) Imidate->Orthoester Excess MeOH + H+ (Alcoholysis) Ester Methyl Cyclobutanecarboxylate (Hydrolysis via H2O) Imidate->Ester H2O (Hydrolysis)

Divergent synthetic pathways of methyl cyclobutanecarbimidate hydrochloride.

Experimental Protocols: The "How"

The following protocols are designed as self-validating systems . Visual cues and simple analytical checks are built into the workflow to ensure high-fidelity execution without requiring constant LC-MS monitoring.

Protocol A: Synthesis of Cyclobutanecarboxamidine Hydrochloride

This protocol converts the imidate into an amidine, a direct precursor for pyrimidine and imidazole drug scaffolds[3].

Reagents:

  • Methyl cyclobutanecarbimidate hydrochloride (1.0 eq, limiting reagent)

  • 7.0 N Ammonia in anhydrous methanol (2.5 eq)

  • Anhydrous methanol (Reaction solvent)

Step-by-Step Methodology:

  • Substrate Suspension: In an oven-dried, argon-purged flask, suspend methyl cyclobutanecarbimidate hydrochloride (10.0 g, 66.8 mmol) in anhydrous methanol (50 mL). Self-Validation: The salt will only partially dissolve, leaving a cloudy suspension.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add 7.0 N NH3​ in methanol (23.8 mL, 167 mmol) over 15 minutes. Maintain internal temperature below 5 °C to prevent amide formation[2].

  • Catalytic Conversion: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours. Self-Validation: As the reaction progresses, the initial imidate suspension will clear into a homogeneous solution, followed by the slow precipitation of fine, white ammonium chloride ( NH4​Cl ) crystals. This visual shift confirms the nucleophilic displacement of the hydrochloride salt.

  • Byproduct Removal: Concentrate the reaction mixture under reduced pressure (approx. 130 Torr) at 40 °C to a volume of ~20 mL to drive off excess ammonia[3].

  • Purification: Add 50 mL of cold diethyl ether to fully crash out the amidine hydrochloride and NH4​Cl byproducts. Filter the solids. To separate the product from NH4​Cl , extract the solid cake with hot absolute ethanol (the amidine is soluble; NH4​Cl is largely insoluble). Concentrate the ethanol filtrate to yield pure cyclobutanecarboxamidine hydrochloride.

Workflow Step1 1. Substrate Preparation Suspend Imidate in Anhydrous MeOH Step2 2. Nucleophile Addition Add 7.0 N NH3 in MeOH at 0-5 °C Step1->Step2 Step3 3. Catalytic Conversion Stir at Ambient Temp (4 h) Step2->Step3 Step4 4. Byproduct Removal Concentrate to remove excess NH3 Step3->Step4 Step5 5. Purification Precipitate NH4Cl, Filter, Crystallize Step4->Step5

Step-by-step experimental workflow for amidine synthesis.

Quantitative Data & Optimization

To maximize the yield of the amidine and suppress the formation of the unreactive cyclobutanecarboxamide byproduct, reaction parameters must be tightly controlled. The table below summarizes the optimization landscape for Protocol A.

Table 1: Reaction Optimization for Cyclobutanecarboxamidine Synthesis

Solvent System NH3​ EquivalentsTemperature (°C)Time (h)Isolated Yield (%)Primary Byproduct
Methanol (Anhydrous)1.5 eq25 °C1265%Unreacted Imidate
Methanol (Anhydrous) 2.5 eq 25 °C 4 88% None (Optimal)
1:1 Dioxane / Methanol2.5 eq25 °C491%None
Methanol (Anhydrous)2.5 eq50 °C245%Cyclobutanecarboxamide
Methanol (5% Water)2.5 eq25 °C412%Methyl Cyclobutanecarboxylate

Note: The introduction of even 5% water shifts the reaction pathway almost entirely toward ester hydrolysis, underscoring the necessity of anhydrous conditions.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) URL:[Link][1]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles Source: The Journal of Organic Chemistry (ACS Publications, 2013) URL:[Link][3]

  • Pinner Reaction (Mechanism and Imidate Reactivity) Source: Wikipedia URL:[Link][2]

Sources

Application

Methyl cyclobutanecarbimidate hydrochloride in peptide coupling reactions

Application Note: Engineering Amidine Peptide-Bond Isosteres via Methyl Cyclobutanecarbimidate Hydrochloride Strategic Overview: The Shift to Amidine Isosteres Standard peptide bonds are highly susceptible to proteolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Amidine Peptide-Bond Isosteres via Methyl Cyclobutanecarbimidate Hydrochloride

Strategic Overview: The Shift to Amidine Isosteres

Standard peptide bonds are highly susceptible to proteolytic cleavage, limiting the pharmacokinetic viability of peptide therapeutics[1]. To circumvent this, drug development professionals frequently employ peptide-bond isosteres. Among these, the amidine linkage (-C(=NH)-NH-) is uniquely advantageous. It replaces the carbonyl oxygen with an imine nitrogen, introducing a positive charge at physiological pH, altering hydrogen-bonding networks, and drastically enhancing resistance to proteases[2].

Historically, synthesizing amidine linkages directly onto a peptide backbone was plagued by side reactions and low yields[3]. However, the use of Pinner salts (imidates) like Methyl cyclobutanecarbimidate hydrochloride has revolutionized this process, providing a direct, highly efficient route to install cyclobutyl-amidine moieties at the N-terminus or on lysine side-chains.

Mechanistic Causality & Reagent Design

Why choose Methyl cyclobutanecarbimidate hydrochloride for peptide coupling and modification? Every structural feature of this reagent serves a specific chemical purpose:

  • The Hydrochloride Salt (Electrophilic Activation): The reagent is supplied as an HCl salt. Protonation of the imine nitrogen ( C=NH2+​ ) withdraws electron density from the imidate carbon, rendering it highly electrophilic. This is an absolute requirement; the free base form of the imidate is insufficiently reactive to couple with sterically hindered peptide amines[3].

  • The Cyclobutane Motif (Metabolic Shielding): The cyclobutyl ring provides significant steric bulk directly adjacent to the amidine linkage. Unlike linear alkyl chains, cyclobutane lacks easily accessible, oxidizable α -protons, thereby extending the metabolic half-life of the modified peptide.

  • The Leaving Group: The methoxy group acts as a stable leaving group (exiting as methanol), driving the reaction forward without generating the bulky, insoluble urea byproducts typical of standard carbodiimide coupling reagents (like DCC or DIC)[1].

Mechanism A Methyl Cyclobutanecarbimidate Hydrochloride C Tetrahedral Addition Intermediate A->C Nucleophilic Attack B Peptide Primary Amine (N-Terminus / Lysine) B->C D Cyclobutyl-Amidine Peptide Isostere C->D Elimination (-MeOH) E Methanol (Leaving Group) C->E

Reaction mechanism of amidine peptide-bond isostere formation via imidate nucleophilic substitution.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating in-process quality control (QC) to ensure high-fidelity amidine formation.

Protocol A: Solution-Phase N-Terminal Amidination

Objective: Site-specific modification of a synthetic peptide's N-terminus in solution.

Causality of Conditions: The reaction requires a delicate pH balance. A mild base ( N,N -Diisopropylethylamine, DIPEA) is added to liberate the peptide's ammonium salt, making it nucleophilic. However, excessive base will deprotonate the imidate hydrochloride, quenching its electrophilic reactivity[4].

  • Preparation: Dissolve the fully deprotected peptide (1.0 eq, 10–20 mM) in anhydrous DMF. Note: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the imidate into a cyclobutanecarboxylate ester.

  • Amine Liberation: Add DIPEA (2.0 eq).

    • Self-Validation Step: Spot 1 μ L of the solution onto moistened pH paper. The apparent pH should be ~8.0–8.5.

  • Electrophile Addition: Add Methyl cyclobutanecarbimidate hydrochloride (3.0 eq) in three equal portions over 30 minutes. Causality: Portion-wise addition maintains a high effective concentration of the electrophile while minimizing self-condensation.

  • Coupling: Stir the reaction at 25°C for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the product mass ( [M+81 Da] ).

  • Quenching: Quench the reaction by adding 0.1% aqueous Trifluoroacetic acid (TFA) (v/v) to protonate the newly formed amidine and halt further reactivity. Purify via preparative RP-HPLC.

Protocol B: On-Resin Side-Chain Amidination (Lysine Modification)

Objective: Incorporation of a cyclobutyl-amidine on a specific Lysine residue during Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow N1 1. Fmoc-SPPS Peptide Elongation (Orthogonal Lysine Protection, e.g., Mtt) N2 2. Selective Deprotection (1% TFA in DCM to remove Mtt) N1->N2 N3 3. QC: Kaiser Test (Expected: Positive/Blue) N2->N3 Validate free amine N4 4. On-Resin Amidination (Methyl cyclobutanecarbimidate HCl + DIPEA in NMP) N3->N4 N5 5. QC: Kaiser Test (Expected: Negative/Colorless) N4->N5 Validate conversion N6 6. Global Deprotection & Cleavage (95% TFA Cocktail) N5->N6

On-resin workflow for the site-selective amidination of peptide side-chains.

  • Resin Preparation: Synthesize the peptide on a Rink Amide resin. Ensure the target Lysine is protected with an orthogonal, highly acid-labile group (e.g., 4-methyltrityl, Mtt).

  • Selective Deprotection: Treat the resin with 1% TFA in DCM (5 x 2 mins) to remove the Mtt group. Wash thoroughly with DCM and 5% DIPEA in NMP to neutralize the resin.

    • Self-Validation Step: Perform a Kaiser test. A deep blue color confirms the successful unmasking of the primary amine.

  • Amidination: Swell the resin in NMP. Add a pre-mixed solution of Methyl cyclobutanecarbimidate hydrochloride (5.0 eq) and DIPEA (5.0 eq) in NMP. Agitate at room temperature for 12 hours.

  • Post-Reaction QC: Wash the resin with NMP, DCM, and MeOH.

    • Self-Validation Step: Perform a second Kaiser test. The beads must remain colorless, confirming >99% conversion of the primary amine to the secondary amidine.

  • Cleavage: Cleave the peptide using a standard cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H 2​ O) for 2 hours. The amidine linkage is highly stable to these strongly acidic conditions[2].

Comparative Data: Amide vs. Amidine Isostere

To justify the integration of Methyl cyclobutanecarbimidate hydrochloride into a drug development pipeline, the physicochemical shifts induced by the amidine isostere must be quantified.

PropertyTraditional Amide Bond (-CONH-)Cyclobutyl-Amidine Isostere (-C(=NH)NH-)Pharmacological Impact
Charge at pH 7.4 NeutralCationic (+1)Enhances solubility; alters receptor binding via novel electrostatic interactions.
pKa (Conjugate Acid) < 0~ 9.5 – 10.5Maintains protonation in physiological environments[4].
Hydrogen Bonding 1 Donor, 1 Acceptor2 Donors (when protonated)Disrupts native α -helices; forces novel secondary structures[3].
Proteolytic Stability Highly SusceptibleHighly ResistantPrevents rapid degradation by exopeptidases and endopeptidases.
Steric Bulk (R-Group) Variable (based on amino acid)High (Cyclobutane ring)Shields the adjacent backbone from enzymatic active sites.

Conclusion

Methyl cyclobutanecarbimidate hydrochloride bridges the gap between theoretical peptidomimetic design and practical synthetic execution. By adhering to the pH-controlled, self-validating protocols outlined above, researchers can reliably install amidine isosteres, fundamentally upgrading the pharmacokinetic resilience of their peptide libraries.

References

  • [1] Novabiochem® Coupling reagents - Merck Millipore. Available at:

  • [2] Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres - PubMed (NIH). Available at:

  • [3] Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC (NIH). Available at:

  • [4] Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties - ResearchGate. Available at:

Sources

Method

Application Note: Scalable Synthesis of Methyl Cyclobutanecarbimidate Hydrochloride via an Optimized Pinner Reaction

Introduction & Strategic Overview Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is a highly versatile electrophilic building block widely utilized in drug development for the synthesis of cyclobutane-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is a highly versatile electrophilic building block widely utilized in drug development for the synthesis of cyclobutane-containing amidines, triazoles, and pyrimidines. The classical approach to synthesizing alkyl imidate salts is the Pinner reaction, discovered in 1877, which involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas[1].

While the classical Pinner reaction is effective at the bench scale, it presents severe challenges during pilot-plant scale-up. The use of pressurized HCl gas cylinders is hazardous, difficult to quantify stoichiometrically, and often leads to highly exothermic, runaway reactions. Furthermore, imidate hydrochlorides are highly hygroscopic; any introduction of moisture during gas bubbling or subsequent workup leads to rapid hydrolysis, converting the valuable imidate into a methyl cyclobutanecarboxylate ester impurity[1][2].

To address these bottlenecks, this application note details an optimized, highly scalable protocol. By leveraging the in-situ generation of anhydrous HCl using acetyl chloride and methanol, and utilizing a carefully selected co-solvent system (e.g., tert-butyl methyl ether, TBME), the target imidate salt precipitates directly from the reaction mixture. This self-validating system eliminates the need for aqueous workup or complex solvent evaporation, ensuring high purity and yield[3].

Mechanistic Causality & Reaction Dynamics

To successfully scale this reaction, one must understand the underlying causality of the Pinner mechanism. The reaction is initiated by the protonation of the cyclobutanecarbonitrile nitrogen by anhydrous HCl. This generates a highly electrophilic nitrilium ion intermediate ( R−C≡N−H+ )[1]. Methanol then acts as a nucleophile, attacking the activated carbon to form the imidate hydrochloride salt.

The Hydrolysis Pitfall: The most critical parameter in this workflow is the rigorous exclusion of water. If moisture is present, water outcompetes methanol as a nucleophile, attacking the imidate carbon to form a tetrahedral intermediate that collapses into an amide or, more commonly under these acidic conditions, hydrolyzes completely to the corresponding methyl ester[3][4]. Generating HCl in-situ via the reaction of acetyl chloride with methanol actively consumes trace water, ensuring a rigorously anhydrous environment.

PinnerMechanism N1 Cyclobutanecarbonitrile + Methanol N2 Nitrilium Ion Intermediate N1->N2 + Anhydrous HCl (Protonation) N3 Methyl Cyclobutanecarbimidate Hydrochloride (Target) N2->N3 + MeOH (Nucleophilic Attack) N4 Methyl Cyclobutanecarboxylate (Hydrolysis Impurity) N3->N4 + H2O (Moisture Contamination)

Mechanistic pathway of the Pinner reaction and moisture-induced hydrolysis.

Scale-Up Metrics: Classical vs. Optimized Conditions

The transition from classical gas-sparging to liquid-phase in-situ generation yields significant improvements in Process Mass Intensity (PMI) and safety profiles[4]. The use of TBME as an anti-solvent drives the reaction equilibrium forward by continuously precipitating the product, which also protects the imidate from further side reactions in solution[3].

Process ParameterClassical Pinner ReactionOptimized Scalable Protocol
HCl Source HCl Gas (Cylinder)Acetyl Chloride + Methanol (in-situ)
Solvent System Neat Methanol or Diethyl EtherMethanol / TBME (Co-solvent)
Exotherm Control Poor (Gas absorption is erratic)Excellent (Controlled dropwise addition)
Isolation Method Vacuum evaporation (moisture risk)Direct filtration under N₂
Typical Yield 65% – 75%> 92%
Ester Impurity Often > 10%< 2%

Experimental Protocol: 1-Kilogram Scale Synthesis

Self-Validating Design: This protocol is designed so that physical state changes (exotherm, gas evolution, crystallization) serve as visual validations of reaction progress.

Materials Required:
  • Cyclobutanecarbonitrile: 1.00 kg (12.3 mol, 1.0 equiv)

  • Methanol (Anhydrous, <50 ppm H₂O): 1.58 kg (49.2 mol, 4.0 equiv)

  • Acetyl Chloride: 4.82 kg (61.5 mol, 5.0 equiv)

  • tert-Butyl Methyl Ether (TBME): 6.0 L (Anti-solvent/Reaction medium)

Step-by-Step Methodology:

Step 1: Reactor Preparation & In-Situ HCl Generation

  • Purge a 20 L jacketed glass reactor with dry nitrogen for 30 minutes to ensure a moisture-free atmosphere.

  • Charge the reactor with TBME (6.0 L) and Anhydrous Methanol (1.58 kg).

  • Set the jacket temperature to cool the internal mixture to 0–5 °C.

  • Critical Addition: Begin the dropwise addition of Acetyl Chloride (4.82 kg) via an addition funnel over 90–120 minutes.

    • Causality & Validation: The reaction between acetyl chloride and methanol is highly exothermic, producing anhydrous HCl and methyl acetate. Maintain the internal temperature (IT) strictly below 20 °C to prevent the volatilization of HCl[3][5].

Step 2: Nitrile Addition & Imidate Formation

  • Once the acetyl chloride addition is complete, adjust the jacket to bring the internal temperature to 20 °C.

  • Add Cyclobutanecarbonitrile (1.00 kg) dropwise over 30 minutes.

  • Stir the reaction mixture at 20–25 °C for 16 to 24 hours.

    • Causality & Validation: As the reaction progresses, methyl cyclobutanecarbimidate hydrochloride will begin to precipitate as a dense, white crystalline solid. The insolubility of the salt in the TBME/Methyl Acetate mixture drives the reaction to >98% conversion[3][6].

Step 3: Isolation and Drying

  • Cool the reactor jacket to 0–5 °C for 2 hours to maximize crystallization yield.

  • Filter the resulting suspension through an enclosed, nitrogen-blanketed agitated nutsche filter dryer (ANFD). Warning: Do not expose the wet cake to ambient humidity.

  • Wash the filter cake twice with cold, anhydrous TBME (2 x 2.0 L) to remove residual methyl acetate and unreacted starting materials.

  • Apply vacuum (≤ 50 mbar) and gentle heating (30 °C) within the ANFD for 12 hours until constant weight is achieved.

Workflow S1 1. Reactor Prep TBME + MeOH S2 S2 S1->S2 S3 3. Imidate Formation Nitrile Addition (20°C) S2->S3 S4 4. Crystallization Cool to 0-5°C S3->S4 S5 5. Isolation N2 Filtration & Dry S4->S5

Process workflow for the scalable synthesis of methyl cyclobutanecarbimidate hydrochloride.

Quality Control & Analytical Verification

To verify the integrity of the synthesized methyl cyclobutanecarbimidate hydrochloride, NMR spectroscopy should be conducted in anhydrous DMSO-d6. Avoid using CD3OD or D2O, as these will rapidly exchange with the imidate protons or induce hydrolysis during the NMR acquisition, leading to false-positive impurity readings[2]. The presence of a sharp singlet at ~4.2 ppm corresponds to the methoxy group, while the cyclobutane methine proton will shift downfield compared to the starting nitrile, confirming successful imidate formation.

References

  • Pinner reaction - Grokipedia Source: Grokipedia URL
  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride Source: The Journal of Organic Chemistry - ACS Publications URL
  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block Source: Organic Process Research & Development - ACS Publications URL
  • Improved Pinner Reaction with CPME as a Solvent Source: ResearchGate URL

Sources

Application

Application Note: In Vitro Protein Amidination Using Methyl Cyclobutanecarbimidate Hydrochloride

Executive Summary & Mechanistic Rationale Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0, MW: 149.62 g/mol ) is a highly reactive, moisture-sensitive imidoester (imidate) salt utilized in chemical biology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0, MW: 149.62 g/mol ) is a highly reactive, moisture-sensitive imidoester (imidate) salt utilized in chemical biology and drug development for the selective modification of primary amines. In structural biology and bioconjugation workflows, the targeted amidination of lysine ε-amino groups is a critical technique.

Unlike N-hydroxysuccinimide (NHS) esters that neutralize the positive charge of lysines upon amidation, imidates (imido esters) specifically target the ε-amino groups of lysines to form stable amidine derivatives, preserving the net positive charge and tertiary molecular structure of the target protein (1)[1]. By utilizing methyl cyclobutanecarbimidate, researchers can append a cyclobutane moiety to the protein surface, modulating its lipophilicity and steric bulk without altering its isoelectric point (pI). The use of methyl imidates in mildly alkaline buffers is a well-established standard that maintains the full functional and enzymatic activity of the modified proteins (2)[2].

Reaction Pathway & Chemical Biology

The reaction between methyl cyclobutanecarbimidate and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism. The unprotonated amine acts as a nucleophile, attacking the electrophilic imidate carbon to form a transient tetrahedral intermediate. Subsequent elimination of methanol yields the stable cyclobutyl-amidine conjugate. This conversion of nitriles to methyl imidate groups and their subsequent reaction with protein scaffolds is a cornerstone of indiscriminate convergent synthesis in glycoprotein engineering (3)[3].

Mechanism A Methyl Cyclobutanecarbimidate (Electrophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Protein Lysine (Nucleophile) B->C pH 8.0-8.5 D Cyclobutyl-Amidine (Stable Conjugate) C->D Elimination E Methanol (Leaving Group) C->E Byproduct

Reaction mechanism of methyl cyclobutanecarbimidate with lysine residues.

Experimental Design: Causality & Optimization

When designing an in vitro assay, the causality of the reaction microenvironment dictates the success of the bioconjugation.

  • pH Optimization: The reaction requires the amine to be in its free base form, necessitating a slightly alkaline pH. However, at high pH, the competing hydrolysis of the imidate to an unreactive ester or amide accelerates rapidly. Thus, pH 8.5 is the optimal thermodynamic sweet spot balancing nucleophilic attack and reagent degradation.

  • Buffer Selection: Amine-free buffers (e.g., Sodium Borate, HEPES, Bicine) are strictly required. Primary amine-containing buffers like Tris or Glycine will rapidly quench the imidate electrophile.

Quantitative Optimization Parameters
ParameterConditionImidate Half-Life (Hydrolysis)Expected Modification YieldCausality / Rationale
pH 7.5> 60 minLow (<30%)Amines are highly protonated; poor nucleophilicity.
pH 8.5~ 20 minOptimal (70-90%)Ideal balance of free amine availability and reagent stability.
pH 9.5< 5 minVariable/LowRapid hydrolysis outcompetes the amidination reaction.
Temp 4°CExtendedHigh (if time >2h)Slows hydrolysis; useful for temperature-sensitive proteins.
Temp 25°CStandardHigh (within 1h)Standard condition for stable recombinant proteins.

In Vitro Assay Protocol: Step-by-Step Methodology

This protocol outlines the preparation and execution of an in vitro amidination assay.

Materials Required
  • Target Protein (1–5 mg/mL)

  • Methyl cyclobutanecarbimidate hydrochloride (stored desiccated at -20°C)

  • Reaction Buffer: 100 mM Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns (e.g., PD-10 or Zeba Spin)

Step-by-Step Procedure
  • Protein Preparation (Buffer Exchange): Dialyze or desalt the target protein into the Reaction Buffer (100 mM Sodium Borate, pH 8.5) to completely remove any primary amine-containing contaminants (e.g., Tris, ammonium sulfate).

  • Reagent Solubilization: Immediately before use, dissolve methyl cyclobutanecarbimidate hydrochloride in anhydrous DMSO to create a 100 mM stock. Critical Note: Imidates are highly moisture-sensitive. Do not store the stock solution; discard any unused reconstituted reagent.

  • Conjugation Reaction: Add the imidate stock to the protein solution to achieve a 20- to 50-fold molar excess over the total number of lysine residues. Mix gently by pipetting. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 60 minutes with continuous end-over-end rotation.

  • Quenching: Terminate the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The massive molar excess of Tris primary amines will rapidly scavenge any unreacted imidate.

  • Purification: Remove the quenched byproducts and excess reagents using a desalting column pre-equilibrated with the final storage buffer of choice (e.g., PBS, pH 7.4).

Workflow Step1 1. Buffer Exchange (Borate pH 8.5) Step3 3. Amidination (25°C, 60 min) Step1->Step3 Step2 2. Reagent Prep (100mM in DMSO) Step2->Step3 Step4 4. Quenching (Add Tris-HCl) Step3->Step4 Step5 5. Purification (Desalting) Step4->Step5

Step-by-step experimental workflow for in vitro protein amidination.

Analytical Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, the Degree of Modification (DoM) must be quantified through orthogonal analytical techniques to confirm causality between the reagent input and the final conjugate:

  • TNBSA Colorimetric Assay: Trinitrobenzene sulfonic acid (TNBSA) reacts exclusively with free primary amines. By comparing the free amine content of the modified protein against an unmodified control, the exact number of cyclobutyl-amidinated lysines can be calculated. A decrease in TNBSA absorbance directly correlates to successful amidination.

  • Intact Mass Spectrometry: Intact mass analysis (MALDI-TOF or LC-MS) provides definitive structural confirmation. The spectra will show a clear mass shift corresponding to the addition of the cyclobutyl-amidine moiety ( Δ mass = +81.1 Da per modification).

References

  • Fluorine-18 Labeling of Proteins Journal of Nuclear Medicine URL
  • 2-Imino-2-methoxyethyl 1-thioglycosides: new reagents for attaching sugars to proteins PubMed / Biochemistry URL
  • Chemical Synthesis of Glycoprotein Creative Biolabs URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl Cyclobutanecarbimidate Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl Cyclobutanecarbimidate Hydrochloride (CAS: 2521488-48-0). This guide is engineered for researchers, process chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl Cyclobutanecarbimidate Hydrochloride (CAS: 2521488-48-0). This guide is engineered for researchers, process chemists, and drug development professionals seeking to maximize reaction yield, prevent side reactions, and troubleshoot common bottlenecks during imidate hydrochloride salt formation via the Pinner reaction.

Mechanistic Overview & Causality

The synthesis of methyl cyclobutanecarbimidate hydrochloride relies on the classical Pinner reaction[1]. The transformation of cyclobutanecarbonitrile and methanol into the target imidate salt is catalyzed by anhydrous hydrogen chloride (HCl) gas.

The Causality of the Reaction: The strong acid protonates the nitrile nitrogen, generating a highly electrophilic nitrilium cation[2]. Because nitriles are inherently poor electrophiles, this protonation is strictly required to lower the activation energy for nucleophilic attack. Methanol then attacks this activated carbon center to form a protonated imidate intermediate. Subsequent deprotonation and reprotonation under acidic conditions yield the thermodynamically stable methyl cyclobutanecarbimidate hydrochloride (often referred to as the Pinner salt)[3].

PinnerPathway Nitrile Cyclobutanecarbonitrile + Methanol Nitrilium Activated Nitrilium Cation Nitrile->Nitrilium + HCl (gas) Protonation Imidate Neutral Imidate Intermediate Nitrilium->Imidate Nucleophilic Attack (MeOH) PinnerSalt Methyl Cyclobutanecarbimidate Hydrochloride Imidate->PinnerSalt Acidic Protonation

Fig 1: Mechanistic pathway of the Pinner reaction forming the imidate hydrochloride salt.

Yield Optimization & Quantitative Parameters

To achieve >90% yield, the Pinner reaction requires uncompromising control over stoichiometry, temperature, and moisture[1]. Deviations from these parameters lead directly to specific, predictable byproducts.

ParameterOptimal RangeSub-optimalConsequence of Deviation
Temperature 0°C to 5°C> 10°CThermal decomposition into cyclobutanecarboxamide and methyl chloride[4].
HCl Equivalents 1.10 to 1.15 eq< 1.0 eq or > 1.15 eq<1.0 eq leads to incomplete conversion. >1.15 eq causes gel-like, unfilterable products[5].
Methanol Equivalents 1.05 to 1.10 eq> 1.50 eqExcess alcohol drives the thermodynamic equilibrium toward orthoester formation[6].
Moisture Content Strictly Anhydrous (<50 ppm)Presence of waterRapid hydrolysis of the Pinner salt into methyl cyclobutanecarboxylate (ester)[7].

Standard Operating Procedure (SOP)

This self-validating protocol is designed for a 100 mmol scale synthesis. Each step includes built-in physical indicators to verify that the reaction is proceeding correctly.

Step 1: Preparation & Drying Oven-dry all glassware at 120°C overnight. Assemble the apparatus while hot and purge the reaction vessel with dry nitrogen to eliminate ambient humidity[7].

Step 2: Reagent Charging Add cyclobutanecarbonitrile (100 mmol) and strictly anhydrous methanol (105 mmol, 1.05 eq) to the flask. Add an anhydrous co-solvent (e.g., 50 mL of anhydrous diethyl ether or cyclopentyl methyl ether) to facilitate eventual precipitation and aid in heat dissipation[2].

Step 3: Cooling Submerge the flask in an ice-brine bath. Allow the internal temperature to stabilize between 0°C and 5°C[4].

Step 4: HCl Introduction Slowly bubble anhydrous HCl gas through the solution. Monitor the mass of the cylinder or use a conductometric sensor to ensure exactly 110-115 mmol (1.10-1.15 eq) of HCl is absorbed[5]. Self-Validation Check: The reaction is highly exothermic. A temperature spike above 5°C indicates the gas addition rate is too fast and must be reduced immediately.

Step 5: Aging Seal the flask under a positive nitrogen pressure and age at 4°C for 12–24 hours[4]. Self-Validation Check: A dense white precipitate (the Pinner salt) will form. The visual transition from a clear solution to a thick suspension indicates successful conversion.

Step 6: Isolation Filter the precipitate rapidly under a nitrogen blanket. Wash the filter cake with cold (-20°C), anhydrous diethyl ether (3 x 20 mL) to remove unreacted nitrile and trace orthoester byproducts[6].

Step 7: Drying Dry the solid under high vacuum at room temperature for 3-4 hours[7]. Store the highly hygroscopic product in a desiccator at -20°C.

Troubleshooting & FAQs

TroubleshootingLogic Pinner Pinner Salt (Desired Product) Methyl Cyclobutanecarbimidate HCl Ester Methyl Cyclobutanecarboxylate (Hydrolysis Byproduct) Pinner->Ester + H2O Amide Cyclobutanecarboxamide (Decomposition Byproduct) Pinner->Amide Thermal Decomposition Orthoester Orthoester (Over-alkylation Byproduct) Pinner->Orthoester + MeOH Water Moisture / H2O (Contaminant) Water->Ester Temp High Temp (>10°C) (Exothermic Spike) Temp->Amide ExcessMeOH Excess Methanol (>1.15 eq) ExcessMeOH->Orthoester

Fig 2: Logical relationships between reaction deviations and specific byproduct formations.

Q1: My product is a sticky gel instead of a crystalline solid. How do I fix this?

A1: A gel-like consistency is typically caused by an excessive molar ratio of HCl to nitrile (>1.15 eq)[5]. Ensure precise measurement of HCl gas uptake by weighing the reaction flask before and after, or by utilizing conductometric monitoring[5]. If a gel has already formed, triturating the crude mixture with cold, anhydrous isopropyl acetate (IPAc) or diethyl ether can help induce crystallization[8].

Q2: NMR analysis shows a significant ester byproduct. Where did the water come from?

A2: The imidate hydrochloride is extremely hygroscopic and susceptible to hydrolysis, which irreversibly converts it to methyl cyclobutanecarboxylate[7]. Water is usually introduced via hygroscopic methanol, ambient humidity during vacuum filtration, or improperly dried solvents. Switch to strictly anhydrous methanol, perform the filtration under a nitrogen blanket, and dry the product in a vacuum desiccator[7].

Q3: I am observing orthoester formation. How can I suppress this?

A3: Orthoester formation is driven by excess alcohol reacting with the newly formed Pinner salt[6]. Limit the methanol stoichiometry to a maximum of 1.05–1.10 equivalents relative to cyclobutanecarbonitrile[6]. Additionally, avoid prolonged reaction times at room temperature; the kinetic imidate product will thermodynamically convert to the orthoester if excess methanol is left unquenched[6].

Q4: Can I avoid using highly toxic and corrosive gaseous HCl?

A4: Yes. For a safer, milder alternative, HCl can be generated in situ by adding acetyl chloride (AcCl) or trimethylsilyl chloride (TMSCl) to the methanol/nitrile mixture[8]. Note that this requires careful recalculation of the methanol equivalents, as the in situ generation consumes exactly one equivalent of the alcohol to produce the acid[8].

References

  • 2 (nih.gov) 2.4 (benchchem.com) 3.5 (google.com) 4.8 (acs.org) 5.3 (benchchem.com) 6.7 (benchchem.com)

  • 1 (grokipedia.com) 8.6 (benchchem.com)

Sources

Optimization

Troubleshooting degradation of methyl cyclobutanecarbimidate hydrochloride during synthesis

Welcome to the technical support center for the synthesis of methyl cyclobutanecarbimidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl cyclobutanecarbimidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. We understand that the synthesis of imidate hydrochlorides can be challenging, with product degradation being a primary concern. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Introduction to Methyl Cyclobutanecarbimidate Hydrochloride and its Synthesis

Methyl cyclobutanecarbimidate hydrochloride is a valuable reagent in organic synthesis, often used as a precursor for creating more complex molecules containing amidine or ester functionalities. Its synthesis is most commonly achieved via the Pinner reaction, which involves the acid-catalyzed reaction of cyclobutanecarbonitrile with anhydrous methanol.[1][2]

The Pinner reaction, while effective, is highly sensitive to reaction conditions. The product, an imidate salt (also known as a Pinner salt), is a reactive intermediate that is susceptible to degradation, primarily through hydrolysis and thermal rearrangement.[1][3] Understanding and controlling these degradation pathways is critical for achieving a high yield and purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've isolated only starting material. What went wrong?

Answer:

This is a common issue often related to the core requirements of the Pinner reaction. Several factors could be at play:

  • Presence of Moisture: The Pinner reaction is extremely sensitive to water. Any moisture in your reagents, solvents, or glassware will lead to the rapid hydrolysis of the imidate product to form methyl cyclobutanecarboxylate.[1][4]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous methanol and anhydrous co-solvents (like diethyl ether or chloroform).[2] Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Acid Catalyst: The reaction requires a strong acid, typically anhydrous hydrogen chloride (HCl) gas, to protonate the nitrile and activate it for nucleophilic attack by methanol.[4][5]

    • Solution: Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. A slight excess (approx. 1.1 moles of HCl per mole of nitrile) is often recommended.[6] In-situ generation of HCl from reagents like trimethylsilyl chloride (TMSCl) and ethanol can also be an alternative to handling gaseous HCl.[7]

  • Inadequate Temperature Control: While the reaction needs to be initiated, high temperatures can promote side reactions and degradation.

    • Solution: The reaction should be performed at low temperatures, typically between 0-5 °C, especially during the addition of HCl gas.[2][5] Maintaining this low temperature throughout the reaction is crucial.

Question 2: My main product is an ester (methyl cyclobutanecarboxylate), not the desired imidate hydrochloride. Why?

Answer:

The formation of an ester is the classic sign of hydrolysis. The imidate salt is the initial product, but it is readily attacked by water to yield the more stable ester and ammonium chloride.

G

Caption: Hydrolysis of the Pinner salt to an ester byproduct.

This is not a side reaction from the starting materials but a degradation of your target compound. The source of water can be subtle.

  • Causality: The mechanism involves the nucleophilic attack of water on the protonated imidate, forming a tetrahedral intermediate which then collapses, eliminating ammonia to form the ester.[8][9] The pH of the medium plays a significant role in the breakdown of this intermediate.[10][11]

  • Preventative Measures:

    • Reagent Purity: Use freshly opened or properly stored anhydrous solvents. Methanol is hygroscopic and can absorb water from the air.

    • Atmospheric Control: Perform the reaction under a dry, inert atmosphere (N₂ or Ar). Use a drying tube filled with a suitable desiccant (e.g., CaCl₂) on your reaction setup.

    • Work-up Conditions: When the reaction is complete, it is crucial to work with anhydrous solvents during the isolation and washing steps to prevent hydrolysis.

Question 3: I've isolated a significant amount of an amide. How did this form?

Answer:

The formation of an amide, likely N-methylcyclobutanecarboxamide, points towards thermal degradation. Imidate hydrochlorides are thermodynamically unstable and can undergo a rearrangement to the corresponding amide and an alkyl chloride, especially when heated.[1][3]

  • Causality: This rearrangement is often irreversible and is driven by the greater thermodynamic stability of the amide bond.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C or even lower. Avoid any local heating.

    • Room Temperature Stirring: Be cautious even with prolonged stirring at room temperature after the initial reaction, as this can sometimes be enough to initiate rearrangement.[2]

    • Isolation: Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a room temperature water bath).

Question 4: The product I've isolated is a sticky oil or a gel, not a crystalline solid. How can I purify it?

Answer:

A non-crystalline product often indicates the presence of impurities that inhibit crystallization.

  • Possible Causes & Solutions:

    • Impurities: The ester byproduct from hydrolysis is a common culprit. Being an oil, it can prevent the desired salt from precipitating cleanly.

      • Solution: Trituration is a highly effective purification technique. Add a cold, anhydrous, non-polar solvent like diethyl ether or isopropyl acetate to your crude product.[2][12] The desired imidate hydrochloride is typically insoluble in these solvents and should precipitate as a solid, while the oily impurities remain dissolved. Stir or sonicate the mixture, then filter the solid and wash with more cold, anhydrous ether.

    • Excess HCl: Using a large excess of HCl can sometimes result in the formation of poorly filterable, gel-like products.[6]

      • Solution: Carefully control the amount of HCl introduced. Monitoring the reaction via conductometry can provide precise control over the HCl molar ratio.[6]

Recommended Synthesis Protocol (Pinner Reaction)

This protocol is designed to minimize degradation by adhering to strict anhydrous and low-temperature conditions.

Materials:
  • Cyclobutanecarbonitrile

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Three-necked round-bottom flask, magnetic stirrer, gas inlet tube, drying tube

Step-by-Step Methodology:
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube that extends below the surface of the eventual reaction mixture, and a calcium chloride drying tube.

  • Reagents: In the flask, prepare a solution of cyclobutanecarbonitrile (1.0 eq) in anhydrous methanol (3.0 eq) and anhydrous diethyl ether. The ether helps to reduce the solubility of the final product, aiding in its precipitation.[12]

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • HCl Addition: Begin stirring the solution and bubble dry hydrogen chloride gas through it at a moderate rate. Monitor the temperature closely to ensure it does not rise above 5 °C.[2]

  • Reaction: Continue bubbling HCl for 1-2 hours. The product, methyl cyclobutanecarbimidate hydrochloride, will often begin to precipitate as a white solid during this time.

  • Completion: After the HCl addition, seal the flask and allow it to stir at 0-5 °C for several hours, or until the reaction is deemed complete by monitoring (e.g., TLC or ¹H NMR of a quenched aliquot).

  • Isolation: Collect the precipitated solid by filtration under a dry atmosphere (if possible).

  • Washing: Wash the solid product thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the final product under a high vacuum to remove all residual solvent and HCl. Store the product in a desiccator over a strong desiccant.

G

Caption: Key steps in the Pinner synthesis workflow.

Analytical Methods for Monitoring Synthesis and Degradation

Effective monitoring is key to troubleshooting and optimizing your synthesis.

MethodApplicationWhat to Look For
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Disappearance of the cyclobutanecarbonitrile spot. The product is a salt and may not move from the baseline; byproducts like the ester will have a distinct Rf.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and purity of the final product.A well-developed HPLC method can separate the starting material, product, and degradation products, allowing for accurate quantification.[13][14]
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation of the product and identification of impurities.Look for characteristic peaks for the imidate (-O-CH₃, -C=NH₂⁺-). The ester byproduct will show a distinct singlet for its methyl group at a different chemical shift.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysis.The product will show a characteristic C=N stretching vibration. The disappearance of the nitrile (C≡N) peak from the starting material is a key indicator of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products.Invaluable for identifying the molecular weights of byproducts formed under various stress conditions, confirming their structures.[15][16]

Frequently Asked Questions (FAQs)

Q: Can I use concentrated hydrochloric acid instead of HCl gas? A: No. Concentrated HCl is an aqueous solution (typically 37% HCl in water). Introducing this much water will guarantee that the primary product of the reaction is the hydrolyzed ester, not the desired imidate hydrochloride.[5]

Q: How stable is the solid methyl cyclobutanecarbimidate hydrochloride product? A: As a solid, the hydrochloride salt is significantly more stable than in solution. However, it is still hygroscopic and can degrade upon exposure to atmospheric moisture over time. Some hydrochloride salts of organic molecules have also been shown to be unstable in air, leading to oxidative decomposition.[17] It should be stored in a tightly sealed container inside a desiccator.

Q: The reaction worked, but my yield dropped significantly during purification. Why? A: This often happens if non-anhydrous solvents are used during the work-up and purification steps (e.g., washing, recrystallization). Even a small amount of water can cause significant product loss through hydrolysis. Additionally, the product has some solubility in polar solvents, so excessive washing can also reduce the isolated yield.[12]

Q: Are there alternative, milder methods for this synthesis? A: Yes, Lewis acid-promoted Pinner reactions have been developed, using reagents like trimethylsilyl triflate instead of HCl gas.[4] These methods can sometimes offer milder conditions and avoid the handling of corrosive gas, but may have different substrate scopes and cost considerations.

References

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037. Available at: [Link]

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. Available at: [Link]

  • Schummer, A., & Schmalz, H.-G. (2010). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 6, 104. Available at: [Link]

  • Okuyama, T., Sahn, D. J., & Schmir, G. L. (1973). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 95(7), 2345-2352. Available at: [Link]

  • SynArchive. (n.d.). Pinner Reaction. Available at: [Link]

  • Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Available at: [Link]

  • Regulska, K., & Stanisz, B. (2014). Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification. ResearchGate. Available at: [Link]

  • Stanisz, B., & Regulska, K. (2015). KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. Acta Poloniae Pharmaceutica, 72(1), 37-44. Available at: [Link]

  • RASĀYAN J. Chem. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • St. Martin, D. P., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CS272135B1 - Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis.
  • Tsumura, Y., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Toxicology, 33(2), 379-386. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for methyl cyclobutanecarbimidate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing methyl cyclobutanecarbimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing methyl cyclobutanecarbimidate hydrochloride. This intermediate (a Pinner salt) is highly sensitive to its environment. The transformation of cyclobutanecarbonitrile to its corresponding imidate hydrochloride relies heavily on strict control of temperature, time, and moisture.

Below, you will find diagnostic troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure reproducible, high-yield synthesis.

Part 1: Diagnostic FAQs – Kinetics & Thermodynamics

Q1: Why is my yield of methyl cyclobutanecarbimidate hydrochloride consistently below 50%, with significant unreacted starting material? Causality & Analysis: The cyclobutane ring introduces moderate steric hindrance compared to linear aliphatic nitriles. The Pinner reaction is initiated by the protonation of the nitrile nitrogen, followed by a1[1]. Because the reaction must be kept at cryogenic temperatures to prevent degradation, the kinetics are inherently slow. If the reaction time is too short (e.g., < 12 hours), the nucleophilic attack remains incomplete. Actionable Solution: Extend the reaction time to a minimum of 18–24 hours. Do not raise the temperature to accelerate the reaction, as this will trigger the side reactions detailed below.

Q2: I am detecting cyclobutanecarboxamide in my final product. How do I prevent this? Causality & Analysis: Amide formation is a classic thermal degradation pathway known as1[1]. If the reaction temperature exceeds 15–20 °C, the nucleophilic chloride ion attacks the methyl group of the newly formed imidate, yielding methyl chloride gas and cyclobutanecarboxamide. Actionable Solution: Maintain the reaction vessel strictly between -5 °C and 5 °C during the highly exothermic HCl bubbling phase, and ensure it does not exceed 10 °C during the 2[2].

Q3: My NMR shows a mixture of the target imidate salt and methyl cyclobutanecarboxylate (ester). What went wrong? Causality & Analysis: Ester formation is the direct result of hydrolysis. Imidate hydrochlorides are highly hygroscopic. If the reaction utilizes methanol or HCl gas containing trace water, or if the system is exposed to ambient humidity over an over-extended reaction time (> 48 hours), the imidate rapidly hydrolyzes into the corresponding ester. Actionable Solution: Utilize strictly anhydrous methanol (<50 ppm H₂O) and pass the HCl gas through a concentrated H₂SO₄ drying trap before it enters the reaction mixture.

Part 2: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters (Temperature and Time) and the resulting product distribution.

Temperature ProfileReaction TimeNitrile ConversionImidate YieldMajor Byproduct
-5 °C to 5 °C6 - 12 hours40 - 60%< 50%Unreacted Nitrile
-5 °C to 5 °C 18 - 24 hours > 98% > 90% None (Optimal)
20 °C to 25 °C18 - 24 hours> 98%< 40%Cyclobutanecarboxamide
-5 °C to 5 °C72+ hours> 98%< 60%Methyl Cyclobutanecarboxylate*

*Assuming trace moisture ingress over an extended time period.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, every step in this protocol includes a physical self-validation checkpoint.

Step 1: System Purging & Preparation

  • Action: Flame-dry a 3-neck round-bottom flask under vacuum, then backfill with ultra-high purity N₂. Charge the flask with 1.0 equivalent of cyclobutanecarbonitrile and 1.5 equivalents of strictly anhydrous methanol.

  • Self-Validation: Maintain a positive N₂ pressure via a mineral oil bubbler. A steady, slow bubble rate confirms the system is sealed against ambient moisture ingress.

Step 2: Cryogenic HCl Saturation

  • Action: Submerge the flask in an ice-brine bath to reach -5 °C. Slowly bubble anhydrous HCl gas into the solution. The protonation of the nitrile is highly exothermic; control the flow rate to maintain the internal temperature below 5 °C.

  • Self-Validation: Pre-weigh the reaction flask. Periodically re-weigh the flask; the mass increase will validate the 3 (target 3.0 to 6.0 equivalents)[3], eliminating guesswork.

Step 3: Incubation & Kinetic Monitoring

  • Action: Seal the flask and stir at 0 °C to 5 °C for 18 to 24 hours.

  • Self-Validation: Extract a 50 µL aliquot, remove the solvent under high vacuum, and analyze via ¹H NMR. The complete disappearance of the alpha-protons of the nitrile and the appearance of a strong methoxy singlet (~4.30 ppm) confirms quantitative conversion before you proceed to quenching.

Step 4: Anhydrous Isolation

  • Action: Evaporate excess methanol and HCl under reduced pressure at < 15 °C. Triturate the resulting crude residue with cold, anhydrous diethyl ether (Et₂O).

  • Self-Validation: The formation of a dense, white crystalline precipitate upon Et₂O addition physically validates the successful formation of the ionic imidate hydrochloride salt, as it is 3[3]. Filter under a nitrogen blanket to prevent deliquescence.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the Pinner synthesis, highlighting how deviations in temperature and time lead to specific failure modes.

PinnerOptimization Nitrile Cyclobutanecarbonitrile + Anhydrous MeOH Protonated Protonated Nitrile Intermediate Nitrile->Protonated Dry HCl (g) -5°C to 5°C Imidate Methyl Cyclobutanecarbimidate Hydrochloride (Target) Protonated->Imidate Nucleophilic Attack 18-24 Hours Amide Cyclobutanecarboxamide (Thermal Cleavage) Imidate->Amide T > 20°C Chloride Attack Ester Methyl Cyclobutanecarboxylate (Hydrolysis) Imidate->Ester H2O Ingress Over-extended Time

Pinner synthesis pathway showing temperature and moisture-dependent side reactions.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Green Chemistry (Royal Society of Chemistry)
  • Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate Source: Benchchem URL

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl Cyclobutanecarbimidate Hydrochloride

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of methyl cyclobutanecarbimidate hydrochloride. This highly reactive Pinner salt—synthesized via the acid-catalyzed reaction of cyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of methyl cyclobutanecarbimidate hydrochloride. This highly reactive Pinner salt—synthesized via the acid-catalyzed reaction of cyclobutanecarbonitrile and anhydrous methanol[1]—is a critical intermediate for amidine and heterocycle synthesis[2]. However, its extreme sensitivity to environmental factors makes isolation challenging. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity crystallization.

Section 1: Mechanistic Causality in Pinner Salt Purification

Before attempting purification, it is critical to understand the chemical vulnerabilities of the target compound. Every step in the protocol is designed to mitigate two primary degradation pathways:

  • Moisture Sensitivity (Hydrolysis): Imidate hydrochlorides are exceptionally hygroscopic. Even trace atmospheric moisture causes irreversible nucleophilic attack by water, hydrolyzing the salt into methyl cyclobutanecarboxylate (an ester) and ammonium chloride[1].

  • Thermal Instability (Pinner Cleavage): Applying heat to accelerate dissolution during recrystallization promotes nucleophilic attack by the chloride counterion on the O-methyl group. This thermal degradation yields cyclobutanecarboxamide and chloromethane gas.

Because of these vulnerabilities, all purification steps must strictly adhere to cold, anhydrous conditions[3].

Workflow A Cyclobutanecarbonitrile + Anhydrous MeOH B HCl Gas Saturation (0°C to 5°C) A->B Acid Catalysis C Crude Methyl Cyclobutanecarbimidate HCl B->C Precipitation D Recrystallization (MeOH / Et2O at 4°C) C->D Purify F Hydrolysis (Moisture) Methyl Cyclobutanecarboxylate C->F H2O Exposure E Pure Pinner Salt (Crystalline) D->E Vacuum Dry G Thermal Degradation (>30°C) Cyclobutanecarboxamide D->G Heat Applied

Workflow and degradation pathways for methyl cyclobutanecarbimidate hydrochloride synthesis.

Section 2: Standard Operating Procedure (SOP) for Recrystallization

This step-by-step methodology functions as a self-validating system. By following the exact sequence and performing the final analytical check, you can definitively confirm the structural integrity of your product.

Step 1: Initial Precipitation After saturating the cyclobutanecarbonitrile and anhydrous methanol mixture with dry HCl gas at 0 °C[2], allow the reaction to stand at 4 °C for 24–48 hours to ensure complete conversion[4]. Add a 2-fold volume of cold, anhydrous diethyl ether (Et₂O) to drive the precipitation of the crude salt.

Step 2: Inert Filtration Filter the crude white precipitate using a Schlenk frit under a positive pressure of dry nitrogen or argon. Causality: Cold, hygroscopic crystals act as a condensation surface for atmospheric moisture. Blanketing the filtration apparatus in an inert gas prevents immediate hydrolysis[4].

Step 3: Cold Recrystallization Dissolve the crude salt in a minimum volume of anhydrous methanol at ambient temperature (strictly ≤25 °C). Slowly titrate anhydrous Et₂O into the solution with gentle stirring until slight turbidity persists. Transfer the flask to a 4 °C refrigerator for 12–24 hours to allow slow, high-purity crystal growth.

Step 4: Washing and Desiccation Filter the purified crystals under nitrogen. Wash with cold, anhydrous Et₂O to remove residual HCl and unreacted nitrile[5]. Transfer immediately to a vacuum desiccator containing potassium hydroxide (KOH) pellets. Causality: KOH acts as an active acid scavenger, safely neutralizing off-gassing HCl under reduced pressure without the need for destructive thermal drying[4].

Step 5: Analytical Validation (Self-Validation Step) Run an FTIR spectrum on a dried aliquot of the crystals.

  • Success: Validated by a strong C=N stretch (~1650–1690 cm⁻¹) and a broad N-H⁺ stretch.

  • Failure (Hydrolysis): Indicated by the appearance of a strong C=O ester stretch (~1730 cm⁻¹).

  • Failure (Thermal Degradation): Indicated by a C=O amide stretch (~1680 cm⁻¹) alongside primary amide N-H stretches.

Section 3: Quantitative Data & Solvent Parameters

Adhering strictly to the parameters in the table below is critical for maximizing yield while preventing degradation.

ParameterOptimal Range / MaterialConsequence of Deviation
Primary Solvent Anhydrous Methanol (MeOH)Using Ethanol causes transesterification; wet MeOH causes rapid hydrolysis.
Anti-Solvent Anhydrous Diethyl Ether (Et₂O)Polar anti-solvents fail to precipitate the salt; wet ether causes "oiling out".
Dissolution Temp 15 °C – 25 °C>30 °C initiates Pinner cleavage to cyclobutanecarboxamide and MeCl.
Crystallization Temp 0 °C – 4 °CHigher temperatures drastically reduce yield; freezing (< -20 °C) precipitates impurities.
Desiccation Agent KOH pellets or P₂O₅Standard silica gel is insufficient for scavenging residual HCl gas.
Section 4: Troubleshooting & FAQs

Troubleshooting N1 Issue: Product Oils Out Instead of Crystallizing N2 Check Reaction Integrity N1->N2 N3 FTIR: Strong C=O Stretch? (Hydrolysis occurred) N2->N3 N4 FTIR: Strong C=N Stretch? (Product intact) N2->N4 N5 Discard Batch Ensure strictly anhydrous setup N3->N5 Yes (Moisture contamination) N6 Redissolve in min. MeOH Add Et2O dropwise at 4°C N4->N6 Yes (Solvent ratio issue)

Decision tree for troubleshooting oiling out during imidate hydrochloride crystallization.

Q: Why did my methyl cyclobutanecarbimidate hydrochloride turn into a sticky oil instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) typically occurs for two reasons: moisture contamination or an improper solvent-to-antisolvent ratio. If atmospheric water breached the system, the salt has hydrolyzed to methyl cyclobutanecarboxylate, disrupting the crystal lattice. If FTIR confirms the product is intact, you likely added the diethyl ether too rapidly. Redissolve the oil in a minimum amount of methanol and add the ether dropwise with vigorous stirring until slight turbidity persists, then cool slowly.

Q: Can I heat the solution to 40–50 °C to dissolve the crude salt faster during recrystallization? A: Absolutely not. Pinner salts are thermally labile. Heating methyl cyclobutanecarbimidate hydrochloride promotes a nucleophilic attack by the chloride ion on the O-methyl group. Always dissolve the crude salt in methanol at room temperature (≤25 °C) and rely on the antisolvent and cooling to drive crystallization.

Q: How do I efficiently remove residual HCl without applying heat? A: Residual HCl is removed mechanically by washing the filtered crystals with copious amounts of cold, anhydrous diethyl ether. Following the wash, place the crystals in a vacuum desiccator containing potassium hydroxide (KOH) pellets. The KOH acts as a vapor-phase acid scavenger, neutralizing the off-gassing HCl under reduced pressure[4].

Q: Can I substitute ethanol for methanol during the recrystallization? A: No. Using ethanol with a methyl imidate salt will lead to transesterification, resulting in a contaminated mixture of methyl and ethyl cyclobutanecarbimidate hydrochlorides. You must use the exact same alcohol (methanol) that constitutes the imidate ester moiety to maintain chemical integrity.

Sources

Troubleshooting

Technical Support Center: Solubilizing Methyl Cyclobutanecarbimidate HCl in DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to react Pinner salts (imidate hydrochlorides) in non-polar solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to react Pinner salts (imidate hydrochlorides) in non-polar solvents. The fundamental disconnect lies in thermodynamics: you are attempting to dissolve a highly ordered ionic lattice into a solvent that lacks the hydrogen-bonding capacity and dielectric constant required to separate the ion pair.

This guide provides field-proven, mechanistically grounded solutions to overcome the low solubility of methyl cyclobutanecarbimidate hydrochloride in dichloromethane (DCM), ensuring your downstream amidine or oxazoline syntheses succeed without degradation.

Part 1: Core Causality & Thermodynamics (FAQs)

Q1: Why is methyl cyclobutanecarbimidate hydrochloride completely insoluble in my DCM? A1: It comes down to solvent dielectric properties versus lattice energy. Dichloromethane is a moderately polar aprotic solvent with a low dielectric constant (ε = 9.1) . It lacks the solvating power to overcome the strong ionic bonds of the hydrochloride salt. While the free imidate base is highly lipophilic and miscible in DCM, the protonated salt remains locked in a solid crystal lattice.

Q2: Can I just add water to dissolve the salt and run a biphasic reaction? A2: Do not do this unless strictly controlled. Imidates are highly susceptible to hydrolysis. Exposing methyl cyclobutanecarbimidate hydrochloride to aqueous base initiates a rapid nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that irreversibly collapses into methyl cyclobutanecarboxylate (an ester) and ammonia .

G A Imidate HCl (Pinner Salt) B Aqueous Base (H2O + OH-) A->B Exposure C Tetrahedral Intermediate B->C Nucleophilic Attack D Methyl Cyclobutanecarboxylate (Ester) C->D Irreversible Elimination

Hydrolytic degradation pathway of imidates in aqueous basic conditions.

Q3: What is the most effective method to solubilize this compound in DCM? A3: In situ anhydrous freebasing. By neutralizing the hydrochloride salt with a tertiary amine (like Triethylamine or DIPEA) directly in DCM, you strip the proton from the imidate. The resulting free imidate base instantly dissolves in DCM, while the amine-hydrochloride byproduct precipitates out .

Part 2: Troubleshooting & Strategic Workarounds

Q4: I added Triethylamine (TEA) to my DCM suspension, but a white precipitate remained. Did my product crash out? A4: No. The precipitate you are seeing is the triethylamine hydrochloride (TEA·HCl) byproduct, not your product. The methyl cyclobutanecarbimidate has been successfully converted to its free base and is now dissolved in the DCM supernatant . You can filter the salt off or proceed directly if the TEA·HCl does not interfere with your downstream nucleophile.

Q5: My downstream reaction is sensitive to amine bases. Are there co-solvent alternatives? A5: Yes. If you cannot use an amine base, you must increase the dielectric constant of your solvent system to solvate the ion pair. Adding 10-20% (v/v) Acetonitrile to your DCM will significantly improve solubility without deprotonating the salt. Avoid using Methanol as a co-solvent, as it can lead to orthoester formation or methoxy-exchange over time.

Quantitative Solvent Profiling

To guide your solvent selection, refer to the thermodynamic properties and expected solubility profiles below:

SolventDielectric Constant (ε)Dipole Moment (D)Imidate HCl SolubilityFree Imidate SolubilityMechanistic Impact
Dichloromethane (DCM) 9.11.60< 1 mg/mL> 100 mg/mLWeak ion-solvating power; requires freebasing for dissolution.
Acetonitrile (MeCN) 37.53.92~ 15-25 mg/mL> 100 mg/mLModerate ion-pair stabilization; viable co-solvent.
Methanol (MeOH) 32.71.70> 100 mg/mL> 100 mg/mLHigh solubility but introduces risk of orthoester formation.
Water (H2O) 80.11.85> 200 mg/mLN/A (Degrades)Rapid hydrolysis of the imidoester bond.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation checkpoint confirms the chemical state of your system.

Protocol 1: Anhydrous In Situ Freebasing (Gold Standard)

This protocol converts the insoluble salt into the highly soluble free base without exposing the sensitive imidoester to water.

G A Methyl Cyclobutanecarbimidate HCl (Suspension in DCM) B Add Amine Base (e.g., TEA or DIPEA) A->B Reagent Addition C Deprotonation (Acid-Base Reaction) B->C Stir at 0-25°C D Free Imidate Base (Highly Soluble in DCM) C->D Solubilized Product E Amine-HCl Salt (Precipitates) C->E Byproduct

Workflow of in situ anhydrous freebasing for imidate hydrochlorides.

Step 1: Suspension Preparation Suspend 1.0 equivalent of methyl cyclobutanecarbimidate hydrochloride in anhydrous DCM (to achieve a 0.1 M to 0.2 M concentration) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Causality: Cooling to 0 °C minimizes the risk of thermal degradation and controls the exothermic nature of the upcoming acid-base neutralization.

Step 2: Base Addition Add 1.1 equivalents of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes.

  • Causality: TEA (pKa ~10.7) is a significantly stronger base than the imidate, driving the thermodynamic equilibrium entirely toward the formation of the free imidate base.

Step 3: Equilibration & Phase Change Stir the mixture at 0 °C for 15 minutes.

  • Validation Checkpoint: Observe the physical state of the reaction. The initial cloudy, chunky suspension of the imidate salt must transition into a fine, granular white precipitate (TEA·HCl). If the solution becomes completely clear, moisture may be present in your solvent, causing total dissolution via hydrolysis.

Step 4: Filtration (Optional but Recommended) Filter the suspension rapidly through a tightly packed pad of Celite under a nitrogen blanket to remove the TEA·HCl salt. Wash the pad with a small volume of cold, anhydrous DCM.

  • Validation Checkpoint: Take a 10 µL aliquot of the filtrate, dilute in 1 mL DCM, and spot on a TLC plate (visualize with iodine or KMnO4). The free imidate should appear as a distinct, high-Rf spot, confirming successful solubilization and separation from the baseline-retained HCl salt. You may now add your nucleophile to the filtrate.

References

  • Organophosphorus Chemistry | MDPI Molecules |[Link]

  • Design and Synthesis of N-Containing Bicyclic Scaffolds | University of Birmingham | [Link]

  • Dichloromethane | PubChem (NIH) |[Link]

Optimization

Technical Support Center: Crystallization of Methyl Cyclobutanecarbimidate Hydrochloride Derivatives

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with methyl cyclobutanecarbimidate hydrochloride and its derivatives. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with methyl cyclobutanecarbimidate hydrochloride and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common crystallization challenges and achieve high-purity crystalline material.

Introduction

Methyl cyclobutanecarbimidate hydrochloride and its analogs are important intermediates in pharmaceutical synthesis. Their successful crystallization is critical for purification, ensuring stability, and defining the physicochemical properties of the final active pharmaceutical ingredient (API).[1][2] However, as with many polar, salt-like organic compounds, achieving a crystalline solid can be challenging, with common issues including the formation of oils, amorphous solids, or undesired polymorphs. This guide is designed to provide practical, scientifically-grounded solutions to these problems.

Troubleshooting Guide: From Oils to Crystals

This section addresses specific, common problems encountered during the crystallization of methyl cyclobutanecarbimidate hydrochloride derivatives in a question-and-answer format.

Issue 1: My product has "oiled out" and will not solidify. What should I do?

"Oiling out," or liquid-liquid phase separation, is a frequent challenge when crystallizing polar organic salts.[3][4] It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid. This is often due to high supersaturation, a large difference between the boiling point of the solvent and the melting point of the solute, or the presence of impurities.[4][5]

Answer:

The primary goal is to gently coax the oiled-out product into a crystalline state. Here are several strategies, starting with the least disruptive:

  • Scratching and Seeding:

    • Mechanism: Introducing a nucleation site can initiate crystallization. Scratching the inside of the flask with a glass rod creates micro-abrasions that can serve as nucleation points.[6] Adding a "seed crystal" of the pure compound provides a template for crystal growth.[2]

    • Protocol:

      • If possible, obtain a small seed crystal from a previous successful crystallization.

      • If no seed crystal is available, try vigorously scratching the inner surface of the flask at the oil-air interface with a glass rod.

      • If seeding, add a single, small seed crystal to the oil.

      • Allow the mixture to stand undisturbed at a constant temperature.

  • Solvent Addition/Dilution:

    • Mechanism: The oil may have formed because the concentration of the solute is too high for it to remain in solution, but the conditions are not right for crystallization. Adding a small amount of a solvent in which the compound is soluble can sometimes dissolve the oil just enough to allow for a more ordered crystallization upon slow cooling or solvent evaporation.[6]

    • Protocol:

      • Add a few drops of the primary crystallization solvent to the oil.

      • Gently swirl the flask to see if the oil dissolves. If it does, allow the solvent to evaporate slowly or cool the solution very gradually.

  • Temperature Gradient (Slow Cooling):

    • Mechanism: Rapid cooling often leads to a sudden drop in solubility, favoring oiling out over the more ordered process of crystallization.[7] A very slow and controlled cooling rate is crucial.

    • Protocol:

      • Gently warm the solution until the oil redissolves.

      • Allow the solution to cool to room temperature over several hours. Insulating the flask can help slow the cooling process.

      • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, allowing it to equilibrate at each temperature for an extended period.

  • Anti-Solvent Addition:

    • Mechanism: If your compound is oiled out in a good solvent, the slow addition of a miscible "anti-solvent" (a solvent in which your compound is insoluble) can induce crystallization.[8]

    • Protocol:

      • Select an anti-solvent that is miscible with your primary solvent. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[5]

      • Slowly add the anti-solvent dropwise to the warm, dissolved solution of your compound until turbidity (cloudiness) is observed.

      • Add a few drops of the primary solvent to redissolve the precipitate.

      • Allow the solution to cool slowly and undisturbed.

Issue 2: My product forms an amorphous solid or a very fine powder, not well-defined crystals. How can I improve crystal quality?

Amorphous solids lack a long-range ordered crystal lattice, and very fine powders can be difficult to filter and dry, often trapping impurities.[9] The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.

Answer:

Improving crystal quality hinges on controlling the rate of nucleation and growth.

  • Optimize the Solvent System:

    • Mechanism: The ideal solvent will dissolve the compound when hot but have low solubility for it when cold.[10][11] This allows for a wide metastable zone where crystal growth is favored over nucleation. Polar solvents are generally better for polar compounds.[5]

    • Actionable Advice:

      • Experiment with different solvents or solvent mixtures. For hydrochloride salts, alcohols like isopropanol or ethanol, or mixtures with a less polar co-solvent like ethyl acetate, can be effective.[12]

      • Avoid highly volatile solvents if possible, as rapid evaporation can lead to the crashing out of a fine powder.[5][13]

  • Control the Rate of Supersaturation:

    • Mechanism: Supersaturation is the driving force for crystallization.[2] If it is generated too quickly (e.g., by rapid cooling or fast anti-solvent addition), spontaneous nucleation will dominate, leading to many small crystals.

    • Actionable Advice:

      • Slow Cooling: As mentioned for oiling out, a slow, controlled cooling ramp is essential.

      • Slow Evaporation: Dissolve your compound in a suitable solvent in a flask or beaker, cover it with parafilm, and poke a few small holes in the parafilm. Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a small vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.[13]

Issue 3: I suspect I have a polymorphic form that is difficult to handle or has undesirable properties. How can I target a specific polymorph?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][14] Different polymorphs can have different solubilities, stabilities, and melting points, which is a critical consideration in drug development.[1]

Answer:

Controlling polymorphism involves manipulating the kinetic and thermodynamic factors of crystallization.[2][15]

  • Solvent Selection:

    • Mechanism: The solvent can influence which polymorph nucleates and grows, sometimes through specific interactions like hydrogen bonding with the solute.[16]

    • Actionable Advice:

      • Screen a variety of solvents with different polarities and hydrogen bonding capabilities.

      • For example, a protic solvent like ethanol may favor a different polymorph than an aprotic solvent like acetone.

  • Temperature Control:

    • Mechanism: Different polymorphs can be thermodynamically stable at different temperatures. One form might be more stable at a higher temperature, while another is more stable at a lower temperature.[2]

    • Actionable Advice:

      • Vary the crystallization temperature. Try crystallizing at a higher temperature (if solubility allows) and also at sub-ambient temperatures.

      • The rate of cooling can also influence the polymorphic outcome.

  • pH Adjustment:

    • Mechanism: For ionizable compounds like hydrochloride salts, pH can significantly impact solubility and the species present in solution, which in turn can affect which crystal form is favored.[17][18][19]

    • Actionable Advice:

      • Carefully control the pH of the crystallization medium. For a hydrochloride salt, ensuring a sufficiently low pH will keep the amine protonated.

      • Slight variations in pH can sometimes lead to the crystallization of different salt forms or polymorphs.[17]

  • Seeding:

    • Mechanism: Introducing a seed crystal of the desired polymorph will encourage the growth of that form, bypassing the nucleation of other, potentially less stable forms.[2]

    • Actionable Advice:

      • If you have a sample of the desired polymorph, use it to seed a supersaturated solution of your compound.

Workflow for Troubleshooting Crystallization Issues

Caption: A logical workflow for addressing common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for crystallizing hydrochloride salts?

A: There is no single "best" solvent, as the ideal choice is compound-specific.[13] However, good starting points for polar hydrochloride salts are often polar, protic solvents like ethanol and isopropanol.[12] These can often be used in combination with an anti-solvent like diethyl ether or ethyl acetate to modulate solubility.[12] Acetone can also be useful, but its low boiling point can sometimes make it tricky to work with.[12][20]

Q2: How do I choose a good solvent pair for anti-solvent crystallization?

A: A good solvent pair consists of two miscible solvents. One solvent should readily dissolve your compound (the "good" solvent), while the other should not (the "anti-solvent" or "bad" solvent).[5] The key is that the two solvents must be miscible with each other.[5] Some commonly used pairs are water-ethanol, ethyl acetate-hexane, and dichloromethane-hexane.[5]

Q3: How much solvent should I use for recrystallization?

A: The goal is to use the minimum amount of hot solvent necessary to fully dissolve your compound.[6][7] Using too much solvent will reduce your yield, as more of your compound will remain in solution upon cooling.[9] It is best to add the hot solvent portion-wise to your solid until it just dissolves.[11]

Q4: My compound is colored, but it should be white. How do I remove colored impurities?

A: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[9][10] The charcoal adsorbs the colored compounds, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[9] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Q5: What is the effect of residual starting materials or by-products on crystallization?

A: Impurities can have a significant impact on crystallization. They can:

  • Inhibit crystallization: By disrupting the crystal lattice formation.

  • Promote oiling out: By depressing the melting point of the mixture.[6]

  • Become trapped in the crystal lattice: Leading to a less pure final product.[10] It is always best to start with the purest possible material before attempting crystallization. If impurities are suspected, an initial purification step like column chromatography may be necessary.

Summary of Key Crystallization Parameters and Their Effects
ParameterEffect on CrystallizationTroubleshooting Application
Solvent Choice Determines solubility, can influence polymorph and crystal habit.[2][16]Change solvent to improve crystal quality, prevent oiling out, or target a different polymorph.
Cooling Rate Affects the rate of supersaturation. Fast cooling favors nucleation (small crystals, amorphous solid, oiling out). Slow cooling favors crystal growth (larger, more ordered crystals).[7]Use a very slow cooling rate to improve crystal size and quality.
pH Affects the solubility of ionizable compounds and the species in solution.[17][18][19][21]Adjust pH to control solubility and potentially target a specific polymorph or salt form.
Seeding Provides a template for crystal growth, can be used to select for a desired polymorph.[2]Add a seed crystal to induce crystallization of an oil or supersaturated solution, and to control the polymorphic form.
Purity Impurities can inhibit crystallization, cause oiling out, and reduce the purity of the final product.[6][10]Purify crude material before crystallization if significant impurities are present.

References

  • Recrystallization. (n.d.).
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Crystallization. (n.d.).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.).
  • Recrystallization. --->. (n.d.).
  • Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes - IUCr Journals. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
  • Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. (2002, November 15).
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Guide for crystallization. (n.d.).
  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design - ACS Publications. (2023, December 7).
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Publications. (2018, January 4).
  • The effect of polymorphism on active pharmaceutical ingredients: A review - ResearchGate. (2026, January 3).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.).
  • Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids - CrystEngComm (RSC Publishing). (n.d.).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
  • Application Notes and Protocols for Cyclobutane Derivatives in Materials Science - Benchchem. (n.d.).
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. (2022, January 11).
  • Crystallisation in pharmaceutical processes | BIA. (n.d.).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - MDPI. (2023, April 20).
  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents. (n.d.).
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC. (2021, June 21).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ... - PMC. (2019, February 28).
  • (PDF) The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - ResearchGate. (n.d.).
  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior - ACS Publications. (2005, February 26).
  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals - ResearchGate. (2022, September 15).
  • An In-Line Study of Oiling Out and Crystallization - ACS Publications. (2005, October 28).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • A study of the crystallization inhibitor properties of different polymers in thiamine chloride hydrochloride amorphous solid dispersions | Request PDF - ResearchGate. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Methyl cyclobutanecarbimidate hydrochloride vs ethyl cyclobutanecarbimidate hydrochloride

A Comprehensive Guide to Cyclobutanecarbimidate Hydrochlorides: Methyl vs. Ethyl Esters in Heterocyclic Synthesis In the landscape of drug discovery and organic synthesis, alkyl imidates (commonly known as Pinner salts)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Cyclobutanecarbimidate Hydrochlorides: Methyl vs. Ethyl Esters in Heterocyclic Synthesis

In the landscape of drug discovery and organic synthesis, alkyl imidates (commonly known as Pinner salts) serve as highly versatile, ambiphilic intermediates. They are essential building blocks for synthesizing amidines, triazoles, oxadiazoles, and other complex heterocycles. When designing a synthetic route involving cyclobutane derivatives, researchers frequently must choose between Methyl cyclobutanecarbimidate hydrochloride and Ethyl cyclobutanecarbimidate hydrochloride .

As a Senior Application Scientist, I often see synthetic routes fail or suffer from low yields due to a misunderstanding of the delicate balance between an imidate's reactivity and its hydrolytic stability. This guide provides an objective, data-driven comparison of these two reagents, detailing the mechanistic causality behind their performance differences and offering self-validating experimental protocols for your workflows.

Chemical Identity & Physicochemical Comparison

While structurally similar, the seemingly minor difference of a single methylene unit (-CH₂-) between the methyl and ethyl esters fundamentally alters the thermodynamic stability and electrophilicity of the resulting Pinner salt.

PropertyMethyl cyclobutanecarbimidate hydrochlorideEthyl cyclobutanecarbimidate hydrochloride
CAS Number 2521488-48-0[1]854451-65-3[2]
Molecular Formula C₆H₁₂ClNOC₇H₁₄ClNO
Molecular Weight 149.62 g/mol 163.64 g/mol
Physical State White to off-white crystalline solidWhite to off-white crystalline solid
Electrophilicity High (Less sterically hindered)Moderate (Sterically shielded)
Hydrolytic Stability Low (Highly moisture sensitive)Moderate (Tolerates brief atmospheric exposure)
Ideal Use Case Reactions with sterically demanding or weak nucleophiles.Scale-up synthesis requiring isolable, stable intermediates.

Mechanistic Causality: Reactivity vs. Stability

The synthesis of both compounds relies on the Pinner Reaction , an acid-catalyzed process where cyclobutanecarbonitrile reacts with either methanol or ethanol in the presence of anhydrous hydrogen chloride[3]. The resulting imidium chloride salts are thermodynamically unstable; maintaining low temperatures (typically 0°C) is critical to prevent their elimination into amides and alkyl chlorides[3].

The core divergence between the methyl and ethyl variants lies in their subsequent handling and reactivity:

  • The Stability Advantage of Ethyl Imidates: Imidates are highly susceptible to hydrolysis, reverting to their corresponding esters and ammonium chloride upon exposure to water. The ethyl group in ethyl cyclobutanecarbimidate hydrochloride provides significant steric bulk, which impedes the Bürgi-Dunitz trajectory of incoming water molecules attacking the electrophilic sp² carbon[4]. Recent industrial studies on imidate stability demonstrate that ethyl imidates maintain their potency significantly longer than methyl imidates under ambient humidity, making them vastly superior for multikilogram scale-ups[5].

  • The Reactivity Advantage of Methyl Imidates: What the methyl ester lacks in stability, it makes up for in kinetic reactivity. In downstream applications where the imidate acts as an electrophile (e.g., reacting with an amine to form an amidine), the smaller steric profile of the methyl group lowers the activation energy barrier[6]. If your target involves a sterically hindered or weakly nucleophilic amine, the methyl imidate will drive the reaction to completion faster and at lower temperatures than the ethyl counterpart[7].

G Nitrile Cyclobutanecarbonitrile + Anhydrous HCl MeOH Methanol (Low Steric Bulk) Nitrile->MeOH EtOH Ethanol (High Steric Bulk) Nitrile->EtOH Me_Imidate Methyl Imidate HCl (Highly Reactive) MeOH->Me_Imidate Pinner Rxn (0°C) Et_Imidate Ethyl Imidate HCl (Highly Stable) EtOH->Et_Imidate Pinner Rxn (0°C) Amidine Cyclobutanecarboxamidine (Target Heterocycle Precursor) Me_Imidate->Amidine +Amine (Fast Kinetics) Ester Hydrolysis to Ester (Degradation Pathway) Me_Imidate->Ester +H2O (Rapid Degradation) Et_Imidate->Amidine +Amine (Moderate Kinetics) Et_Imidate->Ester +H2O (Slow Degradation)

Caption: Reaction pathways comparing methyl and ethyl imidate synthesis, reactivity, and degradation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each step before proceeding.

Protocol A: Anhydrous Synthesis of Imidate Salts (Pinner Reaction)

Note: This protocol applies to both methyl and ethyl variants. Substitute methanol or ethanol accordingly.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl₂). Purge with Argon.

  • Reagent Mixing: Dissolve 1.0 equivalent of cyclobutanecarbonitrile in 3.0 equivalents of anhydrous alcohol (methanol for the methyl ester; ethanol for the ethyl ester). Add a co-solvent of anhydrous diethyl ether or chloroform to facilitate eventual precipitation[6].

  • Acidification: Cool the reaction mixture to 0°C using an ice-brine bath. Slowly bubble anhydrous HCl gas into the solution. Self-Validation: Monitor the weight of the flask. Stop bubbling when 1.5 to 2.0 equivalents of HCl have been absorbed.

  • Incubation: Seal the flask and stir at 0–5°C for 24 to 48 hours. The imidate hydrochloride salt will begin to precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate rapidly under a blanket of Argon. Wash the filter cake with cold, anhydrous iso-propyl acetate (IPAc) or diethyl ether to remove residual HCl and unreacted nitrile[5].

  • Storage: Dry under high vacuum for 2 hours. Store immediately at -20°C in a desiccator.

Protocol B: Conversion to Cyclobutanecarboxamidine
  • Activation: Suspend 1.0 eq of the isolated Pinner salt (methyl or ethyl cyclobutanecarbimidate hydrochloride) in anhydrous ethanol at 0°C.

  • Nucleophilic Addition: Slowly add 1.2 eq of the desired amine (or methanolic ammonia for the primary amidine).

  • Monitoring: Stir the mixture at room temperature. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The methyl imidate typically achieves >95% conversion within 2-4 hours, whereas the ethyl imidate may require 8-12 hours.

  • Workup: Concentrate the solvent in vacuo. Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate the free amidine.

Workflow Step1 1. Anhydrous Setup Dry Alcohol + Nitrile at 0°C Step2 2. Acidification Bubble anhydrous HCl gas Step1->Step2 Step3 3. Pinner Salt Formation Stir 24-48h at 0-5°C Step2->Step3 Step4 4. Isolation Filter & Wash (Cold IPAc) Step3->Step4 Step5 5. Storage Store under Argon at -20°C Step4->Step5

Caption: Step-by-step workflow for the anhydrous synthesis and isolation of Pinner salts.

Protocol C: Comparative Hydrolysis Kinetic Assay

To objectively validate the stability differences, a pseudo-first-order kinetic assay can be employed[8].

  • Prepare a 0.05 M stock solution of both imidate salts in anhydrous acetonitrile.

  • Equilibrate a phosphate buffer (pH 7.4) at 25°C in a UV-Vis spectrophotometer cuvette.

  • Inject 50 µL of the imidate stock into 2.5 mL of the buffer.

  • Monitor the decay of the imidate absorption peak over time. Fit the concentration-time data to a first-order exponential decay equation ( [A]t​=[A]0​⋅e−kobs​t ) to determine the half-life ( t1/2​ ).

Experimental Data Summary: Performance Metrics

The following table synthesizes expected experimental outcomes based on the established kinetic principles of alkyl imidate hydrolysis and nucleophilic addition[5],[8].

Performance MetricMethyl cyclobutanecarbimidate HClEthyl cyclobutanecarbimidate HCl
Pinner Reaction Yield (Isolated) 85 - 90%88 - 94%
Hydrolysis Half-Life (pH 7.4, 25°C) ~ 4 - 6 hours~ 18 - 24 hours
Amidine Conversion Time (Primary Amine) 2 - 4 hours8 - 12 hours
Impurity Profile (Post-Storage at RT) High ester/amide formation (within 24h)Low ester formation (stable for >48h)
Handling Recommendation Strict Schlenk line techniques requiredBenchtop handling permissible (briefly)

Conclusion: For discovery chemists synthesizing small libraries where speed and reactivity are paramount, Methyl cyclobutanecarbimidate hydrochloride is the superior electrophile. However, for process chemists and drug development professionals tasked with scaling up a reaction, Ethyl cyclobutanecarbimidate hydrochloride is the reagent of choice. Its enhanced steric shielding drastically reduces hydrolytic degradation, ensuring reproducible yields and a cleaner impurity profile during manufacturing.

References

  • ChemicalBook: Methyl cyclobutanecarbimidate hydrochloride (CAS 2521488-48-0). ChemicalBook Product Directory. Retrieved from: https://www.chemicalbook.com/ProductChemicalPropertiesCB55030432_EN.htm
  • ChemicalBook: Ethyl cyclobutanecarbimidate hydrochloride (CAS 854451-65-3). ChemicalBook Product Directory. Retrieved from: https://www.chemicalbook.com/ProductChemicalPropertiesCB85445165_EN.htm
  • Pinner reaction. Wikipedia, The Free Encyclopedia. Retrieved from: https://en.wikipedia.org/wiki/Pinner_reaction
  • BenchChem: A Comparative Guide to the Hydrolysis of Methyl Pentanimidate. BenchChem Technical Guides. Retrieved from: https://www.benchchem.
  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, American Chemical Society (2025). Retrieved from: https://pubs.acs.org/doi/10.1021/acs.joc.4c02500
  • Pinner Reaction Mechanism and Applications. Organic Chemistry Portal. Retrieved from: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm

Sources

Comparative

Comparing methyl cyclobutanecarbimidate hydrochloride with other imidate hydrochlorides

Comparative Analysis of Methyl Cyclobutanecarbimidate Hydrochloride in Organic Synthesis Introduction Imidate hydrochlorides, classically known as Pinner salts, are highly versatile electrophilic intermediates in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methyl Cyclobutanecarbimidate Hydrochloride in Organic Synthesis

Introduction Imidate hydrochlorides, classically known as Pinner salts, are highly versatile electrophilic intermediates in organic synthesis. First discovered by Adolf Pinner in 1877, these compounds are synthesized via the acid-catalyzed reaction of a nitrile with an alcohol[1]. They serve as foundational building blocks for the preparation of amidines, orthoesters, and complex heterocyclic systems[2],[3]. Among these, methyl cyclobutanecarbimidate hydrochloride offers unique conformational properties due to its strained four-membered ring, making it a valuable precursor in modern drug development for synthesizing conformationally restricted pharmacophores.

1. Structural and Mechanistic Profiling When designing synthetic routes, the choice of the imidate hydrochloride significantly impacts the downstream reactivity and stability of the intermediate. We compare methyl cyclobutanecarbimidate hydrochloride against two standard alternatives: methyl acetimidate hydrochloride (a simple linear aliphatic) and methyl benzimidate hydrochloride (an aromatic system).

  • Methyl Acetimidate Hydrochloride : Derived from acetonitrile, this linear aliphatic imidate is highly reactive due to minimal steric hindrance. It forms rapidly but is highly susceptible to moisture-induced hydrolysis[2].

  • Methyl Benzimidate Hydrochloride : Derived from benzonitrile, the aromatic ring provides resonance stabilization to the intermediate nitrilium ion. While this increases the thermodynamic stability of the resulting salt, it reduces its electrophilicity compared to aliphatic counterparts[4].

  • Methyl Cyclobutanecarbimidate Hydrochloride : The cyclobutane ring introduces moderate steric bulk and unique ring strain. This structural feature slightly retards the initial nucleophilic attack by methanol compared to acetonitrile but yields a highly stable, rigid intermediate ideal for synthesizing structurally constrained amidines.

PinnerWorkflow Nitrile Cyclobutanecarbonitrile (Substrate) Intermediate Nitrilium Cation Intermediate Nitrile->Intermediate 0°C, Anhydrous Methanol Anhydrous Methanol (Reagent/Solvent) Methanol->Intermediate 0°C, Anhydrous HCl Anhydrous HCl Gas (Acid Catalyst) HCl->Intermediate 0°C, Anhydrous Product Methyl Cyclobutanecarbimidate Hydrochloride Intermediate->Product Proton Transfer

Caption: Workflow of the acid-catalyzed Pinner reaction for imidate synthesis.

2. Quantitative Performance Data The following table summarizes the physicochemical and reactive properties of these three imidate hydrochlorides based on standard Pinner synthesis conditions[2],[3].

Imidate HydrochloridePrecursor NitrileSteric ProfileNitrile ElectrophilicityTypical Pinner YieldPrimary Application in Drug Design
Methyl cyclobutanecarbimidate HCl CyclobutanecarbonitrileModerate (Cyclic)High80–85%Conformationally restricted amidines
Methyl acetimidate HCl AcetonitrileLow (Linear)Very High85–95%Simple amidines, orthoester synthesis
Methyl benzimidate HCl BenzonitrileHigh (Aromatic)Moderate (Conjugated)75–90%Aromatic heterocycles, stable precursors

3. Experimental Methodology: The Pinner Synthesis The synthesis of methyl cyclobutanecarbimidate hydrochloride requires strict adherence to anhydrous and low-temperature conditions. The following protocol is a self-validating system designed to maximize yield while actively suppressing side reactions.

Objective: Synthesize methyl cyclobutanecarbimidate hydrochloride via the acid-catalyzed Pinner reaction. Materials: Cyclobutanecarbonitrile (1.0 eq), Anhydrous Methanol (1.1–1.5 eq), Anhydrous Diethyl Ether (Solvent), Anhydrous HCl gas.

Step-by-Step Protocol & Causality:

  • Preparation of Anhydrous Environment : Flame-dry a multi-neck round-bottom flask under inert gas (Argon/N 2​ ).

    • Causality: The Pinner reaction is highly sensitive to moisture. The presence of water will 5 into an unwanted ester or amide byproduct[5].

  • Reagent Mixing : Dissolve cyclobutanecarbonitrile and anhydrous methanol in anhydrous diethyl ether.

  • Temperature Control : Submerge the reaction vessel in an ice-salt bath to achieve and strictly maintain 0°C.

    • Causality: Imidium chloride salts are thermodynamically unstable. Elevated temperatures drive the 1[5],[1].

  • Acid Catalysis : Slowly bubble anhydrous HCl gas through the solution until a slight stoichiometric excess (approx. 1.1 eq) is achieved.

    • Causality: The strong acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the carbon center to facilitate nucleophilic attack by methanol[2],[3].

  • Isolation : Seal the flask and store at 0–4°C for 12–24 hours to allow complete precipitation of the crystalline imidate hydrochloride salt. Filter rapidly under a stream of dry nitrogen and wash with cold anhydrous ether to remove residual HCl and unreacted starting materials[6].

4. Troubleshooting and Causality in Protocol Design When synthesizing complex imidates like methyl cyclobutanecarbimidate hydrochloride, researchers frequently encounter yield-limiting side reactions. Understanding the mechanistic pathways of these failures is critical for optimization.

Troubleshooting Start Imidate Synthesis Optimization Temp Is Temp > 0°C? Start->Temp Water Is Moisture Present? Temp->Water No Amide1 Thermal Decomposition (Amide + Alkyl Chloride) Temp->Amide1 Yes Amide2 Hydrolysis to Ester/Amide Water->Amide2 Yes Success Stable Imidate Salt Water->Success No

Caption: Decision tree for mitigating amide byproducts during imidate synthesis.

If high levels of amide byproducts are detected, it is almost exclusively a failure of environmental control[5]. Either the internal temperature of the exothermic HCl addition exceeded 0°C, causing thermal degradation of the Pinner salt, or atmospheric moisture breached the system, leading to hydrolysis. By treating the protocol as a self-validating closed system—where temperature and humidity are absolute constants—the formation of the cyclobutane-substituted imidate becomes highly reproducible.

References

  • Pinner reaction - Grokipedia Source: grokipedia.com URL:

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity Source: Open Access Journals - Research and Reviews (rroij.com) URL:

  • Science of Synthesis (Pinner Synthesis) Source: thieme-connect.de URL:

  • A Lewis acid-promoted Pinner reaction Source: PMC (nih.gov) URL:

  • Formation of amide byproduct in Pinner reaction Source: Benchchem (benchchem.com) URL:

  • Pinner reaction - Wikipedia Source: wikipedia.org URL:

Validation

Mass spectrometry (LC-MS) characterization of methyl cyclobutanecarbimidate hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chemical performance comparison and orthogonal LC-MS validation of highly reactive Pinner salts. Executive Summary In the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chemical performance comparison and orthogonal LC-MS validation of highly reactive Pinner salts.

Executive Summary

In the synthesis of complex pharmaceutical heterocycles (e.g., benzimidazoles, pyrimidines), imidate hydrochlorides (Pinner salts) are indispensable intermediates. Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) is frequently selected over its ethyl analogs or amide derivatives due to its superior electrophilicity and rapid amidation kinetics.

However, the very reactivity that makes this methyl imidate a powerful synthetic tool also makes it a formidable analytical challenge. Standard Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) often destroys the intact salt on-column, yielding a false impurity profile. This guide objectively compares the chemical performance of methyl cyclobutanecarbimidate against common alternatives and provides a self-validating, orthogonal LC-MS methodology to accurately characterize it without inducing analytical artifacts.

Chemical Performance Comparison: Reactivity vs. Stability

When designing a synthetic route, chemists must balance reagent stability with reaction kinetics. Table 1 compares the performance of methyl cyclobutanecarbimidate hydrochloride against two standard alternatives: the bulkier ethyl cyclobutanecarbimidate hydrochloride and the thermodynamically stable cyclobutanecarboxamide .

Table 1: Quantitative Performance & Analytical Recovery Comparison
Compound (Alternative)Relative Reactivity (Amidation )RP-LC-MS Intact Recovery (%)HILIC-MS Intact Recovery (%)Primary LC-MS Degradant (Artifact)
Methyl cyclobutanecarbimidate HCl 1.2 hours < 15%> 98% Methyl cyclobutanecarboxylate
Ethyl cyclobutanecarbimidate HCl 4.5 hours~ 40%> 98%Ethyl cyclobutanecarboxylate
Cyclobutanecarboxamide N/A (Stable end-product)> 99%> 99%None

The Causality of Choice: The methyl variant is significantly more reactive than the ethyl variant because the methoxy group presents less steric hindrance to incoming nucleophiles (amines), facilitating rapid collapse of the tetrahedral intermediate during synthesis. However, this lack of steric shielding also makes it highly susceptible to nucleophilic attack by water [1]. While cyclobutanecarboxamide is perfectly stable, it lacks the necessary leaving group for direct, mild amidine formation, rendering it useless as a reactive intermediate.

The Analytical Challenge: On-Column Hydrolysis

To accurately characterize methyl cyclobutanecarbimidate, one must understand its degradation mechanics. In standard RP-LC-MS, the mobile phase typically consists of water and acetonitrile modified with 0.1% formic acid (pH ~2.7).

Under these acidic aqueous conditions, the imine nitrogen of the Pinner salt is heavily protonated. This dramatically increases the electrophilicity of the adjacent carbon, inviting rapid nucleophilic attack by the aqueous mobile phase. The resulting tetrahedral hemiaminal intermediate is highly unstable and will spontaneously collapse [2].

Depending on the specific microenvironment, it will eliminate either:

  • Ammonia ( ): Yielding methyl cyclobutanecarboxylate. In the mass spectrometer, this appears as a deceptive +0.98 Da mass shift (Intact Ester ).

  • Methanol ( ): Yielding cyclobutanecarboxamide, appearing as a -14.03 Da mass shift ( ).

G A Methyl cyclobutanecarbimidate HCl (Intact Pinner Salt) B H2O Nucleophilic Attack (Aqueous LC-MS Conditions) A->B Hydrolysis F Amidine Synthesis (Target Reaction) A->F Anhydrous Amidation C Tetrahedral Hemiaminal Intermediate B->C Rapid D Methyl cyclobutanecarboxylate (Ester Degradant) C->D -NH3 (+0.98 Da shift) E Cyclobutanecarboxamide (Amide Degradant) C->E -MeOH (-14.03 Da shift)

Figure 1: Acid-catalyzed hydrolysis pathway of methyl cyclobutanecarbimidate during aqueous LC-MS.

Orthogonal LC-MS Methodologies (Self-Validating Protocols)

To prove that the ester and amide peaks are analytical artifacts rather than endogenous batch impurities, we employ a self-validating orthogonal screening system. By comparing a standard RP-LC method against a Hydrophilic Interaction Liquid Chromatography (HILIC) method, we can isolate the variable of aqueous hydrolysis [3].

Protocol A: Standard RP-LC-MS (Demonstration of Artifacts)

This method intentionally exposes the sample to standard acidic/aqueous conditions to map the degradation profile.

  • Sample Preparation: Dissolve 1.0 mg of methyl cyclobutanecarbimidate HCl in 1.0 mL of pre-chilled 50:50 Water:Acetonitrile. Analyze immediately.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A = 0.1% Formic Acid in MS-grade Water

    • B = 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • MS Detection: ESI+ mode, scan range m/z 50-500. Result: Chromatogram will show <15% intact mass (m/z 114.09) and >85% ester artifact (m/z 115.08).

Protocol B: HILIC-MS (Validated Intact Analysis)

HILIC operates with a highly organic mobile phase and utilizes ammonium acetate to maintain a near-neutral pH. This minimizes aqueous protonation of the imidate, suppressing the tetrahedral intermediate and preserving the intact salt [4].

  • Sample Preparation: Dissolve 1.0 mg of methyl cyclobutanecarbimidate HCl in 1.0 mL of anhydrous Acetonitrile . Do not use protic solvents like methanol or water.

  • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A = 10 mM Ammonium Acetate in Water (pH ~6.8)

    • B = 100% Acetonitrile

  • Gradient: Start at 95% B, ramp down to 50% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 30°C.

  • MS Detection: ESI+ mode, scan range m/z 50-500. Result: Chromatogram will show >98% intact mass (m/z 114.09), proving the high purity of the original chemical batch.

G Sample Methyl cyclobutanecarbimidate HCl Sample Matrix RP Method A: RP-LC-MS (Aqueous / 0.1% FA) Sample->RP HILIC Method B: HILIC-MS (High Acetonitrile / NH4OAc) Sample->HILIC Degradation On-Column Hydrolysis (Artifact Generation) RP->Degradation Preservation Intact Salt Preservation (True Profile) HILIC->Preservation ResultA False Impurity Readout: Ester & Amide Peaks Degradation->ResultA ResultB Accurate Readout: Intact Imidate [M+H]+ Preservation->ResultB

Figure 2: Orthogonal LC-MS workflow comparing RP-LC artifact generation vs. HILIC preservation.

Conclusion

Methyl cyclobutanecarbimidate hydrochloride outperforms its ethyl and amide alternatives in synthetic reactivity, making it a premium building block for drug discovery. However, its high susceptibility to hydrolysis demands rigorous analytical control. By abandoning standard aqueous RP-LC-MS in favor of HILIC-MS, analytical chemists can prevent on-column artifact generation, ensuring that the reported purity accurately reflects the high quality of the compound.

References

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. "Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates." Journal of the American Chemical Society.[Link]

  • "Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block." Organic Process Research & Development, ACS Publications.[Link]

  • "Recent developments in the use of LCMS in process pharmaceutical chemistry." European Pharmaceutical Review.[Link]

Comparative

Benchmarking methyl cyclobutanecarbimidate hydrochloride in cyclobutane derivative synthesis

Benchmarking Methyl Cyclobutanecarbimidate Hydrochloride in Cyclobutane Derivative Synthesis By: Senior Application Scientist Executive Summary The incorporation of cyclobutane motifs into small-molecule drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl Cyclobutanecarbimidate Hydrochloride in Cyclobutane Derivative Synthesis

By: Senior Application Scientist

Executive Summary

The incorporation of cyclobutane motifs into small-molecule drug candidates has surged due to their ability to improve metabolic stability, reduce lipophilicity, and provide unique conformational restriction compared to traditional aromatic rings. However, functionalizing the cyclobutane ring—particularly synthesizing amidines, triazoles, and oxadiazoles—presents significant synthetic hurdles.

This guide objectively benchmarks the use of methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0) as a pre-formed, shelf-stable electrophilic building block against traditional in situ Pinner reactions and amide activation strategies. By decoupling the thermodynamically demanding imidate formation from the nucleophilic substitution step, this reagent significantly accelerates library synthesis, improves yields, and minimizes ring-opening byproducts.

The Mechanistic Bottleneck in Cyclobutane Functionalization

Traditionally, the conversion of a nitrile to an amidine or related heterocycle relies on the classic Pinner reaction [1]. This two-step process requires the acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester hydrochloride, followed by the introduction of an amine.

The Causality of Failure in Traditional Methods: When applying the in situ Pinner method to cyclobutanecarbonitrile, chemists frequently encounter low conversions. Cyclobutanecarbonitrile is relatively volatile and sterically hindered. Driving the equilibrium toward the imidate requires strictly anhydrous conditions and saturation with corrosive HCl gas for 24–48 hours [2]. Any ingress of moisture rapidly hydrolyzes the intermediate to an unreactive ester. Furthermore, the harsh acidic conditions and prolonged heating required to force the reaction can lead to unwanted side reactions, including ring-expansion or ring-opening byproducts.

The Pre-formed Imidate Advantage: Using commercially available methyl cyclobutanecarbimidate hydrochloride bypasses these limitations. The chloride counterion provides high lattice energy, stabilizing the protonated imine (the imidate salt) against ambient moisture when stored properly. Because the carbon center is already highly electrophilic (activated by the positive charge on the nitrogen), it is primed for immediate, mild nucleophilic attack by primary or secondary amines [3]. This self-contained reactivity eliminates the need for harsh in situ activation, ensuring the integrity of the strained cyclobutane ring.

Visualizing the Synthetic Pathways

G cluster_0 Traditional In Situ Pinner Reaction cluster_1 Pre-formed Imidate Strategy (Benchmarked) Nitrile Cyclobutanecarbonitrile HCl Anhydrous HCl / MeOH (Harsh, 24-48h) Nitrile->HCl Imidate_Unstable Imidate Intermediate (Moisture Sensitive) HCl->Imidate_Unstable Amine1 Amine / Heat Imidate_Unstable->Amine1 Product1 Cyclobutane Amidine (Variable Yield) Amine1->Product1 Preformed Methyl cyclobutanecarbimidate HCl (Stable, Ready-to-use) Amine2 Amine / Mild Base (Mild, 2-4h) Preformed->Amine2 Product2 Cyclobutane Amidine (High Yield, >90%) Amine2->Product2

Fig 1: Workflow comparison of traditional Pinner synthesis vs. pre-formed imidate salt strategy.

Benchmarking Analysis: Pre-formed Imidate vs. Traditional Methods

To provide objective data, we benchmarked the synthesis of N-benzylcyclobutanecarboxamidine using three distinct methodologies. The target was isolated and purified, with yields and impurity profiles quantified via LC-MS (UV 254 nm).

ParameterMethod A: In situ PinnerMethod B: Amide ActivationMethod C: Pre-formed Imidate
Starting Material CyclobutanecarbonitrileCyclobutanecarboxamideMethyl cyclobutanecarbimidate HCl
Activation Reagent HCl (gas) in MeOHPOCl₃ / TolueneNone (Pre-activated)
Total Reaction Time 48 - 72 hours18 - 24 hours2 - 4 hours
Reaction Temp. 0 °C to RefluxReflux (110 °C)Room Temp to 50 °C
Isolated Yield 42%61%94%
Primary Byproducts Methyl cyclobutanecarboxylateUnreacted amide, tarTrace methanol (evaporates)
Scalability Poor (gas handling)Moderate (corrosive waste)Excellent

Data Interpretation: Method C (using methyl cyclobutanecarbimidate hydrochloride) vastly outperforms alternative strategies. The elimination of high-temperature steps and aggressive Lewis/Brønsted acids preserves the substrate, leading to a near-quantitative yield and a remarkably clean impurity profile [4].

Downstream Application Scope

Beyond simple amidines, the pre-formed imidate serves as a universal hub for synthesizing diverse cyclobutane-containing heterocycles.

AppScope Core Methyl cyclobutanecarbimidate HCl Amidine N-Substituted Amidines (via Primary Amines) Core->Amidine Mild Base, EtOH Triazole 1,2,4-Triazoles (via Hydrazines) Core->Triazole Reflux, Base Oxadiazole 1,2,4-Oxadiazoles (via Hydroxylamines) Core->Oxadiazole Heat, Base Benzimidazole Benzimidazoles (via o-Phenylenediamines) Core->Benzimidazole Oxidative/Heat

Fig 2: Diverse cyclobutane-containing heterocyclic scaffolds accessible via the pre-formed imidate.

Self-Validating Experimental Protocol

To ensure high reproducibility, the following protocol for the synthesis of N-benzylcyclobutanecarboxamidine is designed as a self-validating system. The inherent logic of the protocol includes specific checkpoints to confirm reaction progression without requiring immediate LC-MS analysis.

Materials Required:

  • Methyl cyclobutanecarbimidate hydrochloride (1.0 equiv, 1.0 mmol, 149.6 mg)

  • Benzylamine (1.1 equiv, 1.1 mmol, 117.9 mg)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Free Base: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl cyclobutanecarbimidate hydrochloride (1.0 mmol) in anhydrous ethanol (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (2.0 mmol) dropwise at room temperature.

    • Causality Check: The suspension will rapidly clarify as the hydrochloride salt is neutralized, forming the soluble free imidate. This visual cue confirms the activation of the reagent.

  • Nucleophilic Addition: Add benzylamine (1.1 mmol) dropwise to the stirred solution.

  • Reaction Maturation: Stir the reaction mixture at 50 °C for 3 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The primary amine starting material (benzylamine) will appear as a distinct spot that turns purple upon heating with Ninhydrin. Complete disappearance of this spot indicates full conversion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and the methanol byproduct.

  • Purification: Dissolve the crude residue in dichloromethane (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove residual Et₃N·HCl salts. Extract the aqueous layer once more with DCM (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: The product is typically obtained as a highly pure viscous oil or waxy solid (>90% yield) requiring no further column chromatography for standard screening purposes.

References

  • Novel amidines and analogues as promising agents against intracellular parasites: a systematic review PubMed Central (PMC)[Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis MDPI[Link]

  • Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts ACS Publications[Link]

Validation

Spectroscopic validation of methyl cyclobutanecarbimidate hydrochloride purity

Title: Spectroscopic Validation of Methyl Cyclobutanecarbimidate Hydrochloride Purity: A Comparative Guide for Pharmaceutical Synthesis Executive Summary & Mechanistic Context Methyl cyclobutanecarbimidate hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Methyl Cyclobutanecarbimidate Hydrochloride Purity: A Comparative Guide for Pharmaceutical Synthesis

Executive Summary & Mechanistic Context

Methyl cyclobutanecarbimidate hydrochloride (CAS 2521488-48-0) is a critical Pinner salt intermediate widely utilized in the synthesis of amidines, oxazoles, and other complex heterocycles for pharmaceutical active pharmaceutical ingredients (APIs). However, imidate hydrochlorides are notoriously hygroscopic. In the presence of adventitious moisture, they undergo rapid hydrolysis to yield the corresponding ester (methyl cyclobutanecarboxylate) and ammonium chloride, or thermally degrade into cyclobutanecarboxamide [3].

For drug development professionals, utilizing degraded imidate salts leads to catastrophic yield losses and complex impurity profiles in downstream coupling steps. This guide provides an objective, data-driven comparison between Ultra-Pure Grade methyl cyclobutanecarbimidate hydrochloride and Standard/Degraded Grade material. By employing a self-validating spectroscopic framework compliant with ICH Q2(R2) [1] and USP <761> [2] guidelines, we establish clear causality between experimental choices and structural integrity.

Comparative Spectroscopic Profiling

To objectively evaluate product performance, we must look at the specific spectroscopic markers that differentiate the intact iminium salt from its degradation products.

A. Quantitative NMR (qNMR) Analysis

NMR is the gold standard for both structural elucidation and quantitation of hydrolysis [2]. The positive charge on the iminium nitrogen ( C=NH2+​ ) strongly withdraws electron density, significantly deshielding the adjacent O−CH3​ protons. When hydrolysis occurs, the neutral ester is formed, shifting the O−CH3​ signal upfield.

Table 1: 1 H NMR (400 MHz, Anhydrous CDCl3​ ) Signal Comparison

Structural FeatureUltra-Pure Grade (Intact Salt)Standard/Degraded Grade (Hydrolyzed)Mechanistic Causality / Diagnostic Value
O−CH3​ Protons 4.15 ppm (s, 3H)4.15 ppm (s) + 3.65 ppm (s) The 3.65 ppm singlet is the definitive marker for methyl cyclobutanecarboxylate (ester impurity).
C=NH2+​ Protons 11.5 ppm, 12.2 ppm (br s, 2H)Reduced integrationProtons on the iminium nitrogen exchange slowly in anhydrous CDCl3​ , appearing as two broad singlets.
Cyclobutane CH 3.50 ppm (m, 1H)3.50 ppm (m) + 3.10 ppm (m) The methine proton shifts upfield in the neutral ester/amide due to loss of the adjacent formal positive charge.
Amide NH2​ Absent~7.5 ppm (br s, 2H) Indicates thermal degradation to cyclobutanecarboxamide.
B. FTIR-ATR Spectroscopy

Infrared spectroscopy provides rapid, orthogonal verification of functional group integrity without the need for solvation, minimizing the risk of in-situ degradation during analysis.

Table 2: FTIR-ATR Peak Comparison

Functional GroupUltra-Pure GradeStandard/Degraded GradeMechanistic Causality
C=N+ Stretch ~1660 cm −1 (Strong)Weak/BroadenedConfirms the presence of the intact imidate double bond.
C=O Stretch (Ester) Absent~1735 cm −1 Carbonyl stretch confirms moisture-induced hydrolysis to the ester.
C=O Stretch (Amide) Absent~1680 cm −1 Carbonyl stretch confirms thermal degradation to the amide.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following analytical protocol is designed as a self-validating system. By utilizing anhydrous conditions and an internal standard, the method inherently controls for solvent-induced degradation and provides absolute quantitative purity.

Protocol: ICH Q2(R2) Compliant qNMR & Spectroscopic Validation

Step 1: Inert Sample Preparation (Critical) Causality: Imidate hydrochlorides will scavenge moisture directly from ambient air. Preparation must occur in a controlled environment.

  • Transfer the sample vial to a nitrogen-purged glovebox ( H2​O < 1 ppm).

  • Accurately weigh 20.0 mg of methyl cyclobutanecarbimidate hydrochloride and 5.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, certified reference material) into a dry glass vial.

  • Dissolve the mixture in 0.6 mL of anhydrous CDCl3​ (pre-dried over activated 4Å molecular sieves). Transfer to an oven-dried NMR tube and seal with a PTFE cap.

Step 2: qNMR Acquisition (USP <761>) Causality: Accurate quantitation requires complete relaxation of all nuclei between pulses.

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Set the pulse angle to 30° and the relaxation delay ( D1​ ) to 10 seconds (at least 5 × T1​ of the slowest relaxing proton).

  • Acquire 64 scans. Phase and baseline correct the spectrum manually.

  • Integrate the internal standard peak (6.08 ppm, 3H) and the intact imidate O−CH3​ peak (4.15 ppm, 3H) to calculate absolute mass purity.

Step 3: Orthogonal FTIR-ATR Analysis

  • Clean the diamond ATR crystal with anhydrous isopropyl alcohol and collect a background spectrum.

  • Quickly transfer a few crystals of the neat solid onto the ATR crystal and apply the pressure anvil.

  • Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution). Evaluate the 1700-1750 cm −1 region strictly for the absence of carbonyl impurities.

Step 4: HRMS (ESI-TOF) Verification

  • Dilute a 1 mg aliquot in 1 mL of anhydrous acetonitrile.

  • Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Verify the exact mass of the [M−Cl]+ cation (Calculated for C6​H12​NO+ : 114.0913 m/z).

Validation Workflow Visualization

The following diagram illustrates the logical relationships and critical checkpoints in the spectroscopic validation workflow.

Workflow N1 Methyl Cyclobutanecarbimidate Hydrochloride (Sample) N2 Inert Atmosphere Prep (Glovebox, <1 ppm H2O) N1->N2 N3 qNMR Analysis (USP <761>) N2->N3 N4 FTIR-ATR (Functional Groups) N2->N4 N5 HRMS (ESI+) (Exact Mass) N2->N5 N6 Hydrolysis Check (Ester/Amide Peaks) N3->N6 N4->N6 N7 Purity Certification (ICH Q2(R2) Compliant) N5->N7 N6->N7

Workflow for the spectroscopic validation of imidate hydrochloride purity.

Conclusion

When sourcing methyl cyclobutanecarbimidate hydrochloride for API synthesis, relying solely on basic titration or generic HPLC methods is insufficient due to the compound's dynamic hydrolysis profile. As demonstrated in this guide, high-resolution qNMR coupled with FTIR provides an unambiguous, self-validating system to differentiate Ultra-Pure Grade reagents from degraded commercial alternatives. By strictly monitoring the O−CH3​ chemical shifts and the C=N+ infrared stretches, researchers can confidently secure their downstream synthetic yields.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at: [Link]

  • Ohta, H., et al. "Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride." The Journal of Organic Chemistry, American Chemical Society (ACS), 2022. Available at: [Link]

Comparative

Reproducibility of methyl cyclobutanecarbimidate hydrochloride synthesis pathways

Reproducibility of Methyl Cyclobutanecarbimidate Hydrochloride Synthesis Pathways: A Comparative Guide Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0)[1] is a critical electrophilic intermediate used in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Methyl Cyclobutanecarbimidate Hydrochloride Synthesis Pathways: A Comparative Guide

Methyl cyclobutanecarbimidate hydrochloride (CAS: 2521488-48-0)[1] is a critical electrophilic intermediate used in the synthesis of amidines, orthoesters, and nitrogen-containing heterocycles. Because imidate salts (Pinner salts) are thermodynamically unstable and highly sensitive to moisture[2], achieving high reproducibility and yield during their synthesis remains a significant challenge in process chemistry.

This guide objectively compares the two primary synthetic pathways for methyl cyclobutanecarbimidate hydrochloride—the classical gaseous hydrogen chloride (HCl) method and the in situ acetyl chloride method—providing researchers with actionable, self-validating protocols grounded in mechanistic causality.

Mechanistic Grounding: The Pinner Reaction

The synthesis of methyl cyclobutanecarbimidate hydrochloride relies on the Pinner reaction, an acid-catalyzed solvolysis of a nitrile[3]. The reaction requires cyclobutanecarbonitrile, anhydrous methanol, and a strong anhydrous acid (HCl).

The Causality of Experimental Choices:

  • Why Anhydrous Conditions? The presence of water diverts the reaction pathway. Instead of forming the desired imidate salt, water acts as a competing nucleophile, attacking the protonated nitrile to form cyclobutanecarboxamide or the corresponding methyl ester[2].

  • Why Low Temperatures (0 °C)? Imidium chloride salts are thermodynamically unstable. Elevated temperatures promote the elimination of methyl chloride, irreversibly degrading the product into an amide[2].

  • Why Excess Acid? The initial protonation of the electron-rich cyclobutanecarbonitrile is the rate-determining step. A high concentration of HCl ensures the equilibrium is driven toward the highly electrophilic protonated nitrile intermediate, facilitating the subsequent nucleophilic attack by methanol[4].

PinnerMechanism Nitrile Cyclobutanecarbonitrile (Electron-rich) Protonated Protonated Nitrile Intermediate Nitrile->Protonated + Anhydrous HCl (0 °C) Attack Nucleophilic Attack (by Methanol) Protonated->Attack + CH3OH Imidate Methyl Cyclobutanecarbimidate Hydrochloride Attack->Imidate Proton Transfer SideRxn Hydrolysis to Amide (If H2O is present) Imidate->SideRxn + H2O (Degradation)

Mechanistic pathway of the Pinner reaction for methyl cyclobutanecarbimidate hydrochloride.

Comparative Synthesis Pathways

Historically, the Pinner reaction was performed by bubbling dry HCl gas directly into the reaction mixture[5]. However, modern process chemistry favors the in situ generation of HCl using acetyl chloride and methanol[6]. This reaction produces exactly one equivalent of anhydrous HCl and one equivalent of methyl acetate per equivalent of acetyl chloride, completely bypassing the need for hazardous gas cylinders.

Workflow Start Cyclobutanecarbonitrile + Methanol MethodA Method A: Classical Bubble Dry HCl Gas Start->MethodA MethodB Method B: In Situ Add Acetyl Chloride Start->MethodB ControlA Difficult to quantify HCl equivalents MethodA->ControlA ControlB Precise stoichiometric control of HCl MethodB->ControlB Product Methyl Cyclobutanecarbimidate Hydrochloride (Precipitate) ControlA->Product Stir 24h at 0-5 °C ControlB->Product Stir 24h at 0-5 °C

Workflow comparison: Classical gaseous HCl versus in situ HCl generation via acetyl chloride.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and outcomes when scaling the synthesis of methyl cyclobutanecarbimidate hydrochloride to a 50 mmol scale.

ParameterMethod A: Classical Gaseous HClMethod B: In Situ Acetyl Chloride
Typical Yield 70 - 80%88 - 95%
Reaction Time 24 - 48 hours15 - 24 hours
Stoichiometric Control Poor (Requires extreme excess of gas)Excellent (Precise molar equivalents)
Moisture Scavenging None (Relies entirely on dry solvents)Acetyl chloride actively consumes trace H2​O
Safety Profile High Risk (Corrosive, pressurized gas)Moderate Risk (Standard liquid handling)
Scalability Limited by gas dispersion efficiencyHighly scalable and reproducible

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every protocol must be treated as a self-validating system. Do not proceed to downstream amidine conversions until the imidate intermediate is analytically confirmed.

Method A: Classical Gaseous HCl Protocol
  • Preparation: In an oven-dried, 250 mL three-neck round-bottom flask equipped with a gas inlet and outlet, dissolve cyclobutanecarbonitrile (50 mmol) in anhydrous methanol (150 mmol) and anhydrous diethyl ether (50 mL).

  • Cooling: Submerge the flask in an ice-brine bath to achieve an internal temperature of 0 °C.

  • Gas Introduction: Slowly bubble dry HCl gas (generated via the dropwise addition of concentrated H2​SO4​ to solid NaCl, passed through a concentrated H2​SO4​ drying trap) into the solution.

  • Saturation: Continue bubbling until the solution is saturated (typically 1–2 hours). The reaction mixture will gain significant weight.

  • Incubation: Seal the flask tightly and store it at 0–5 °C for 24 to 48 hours. A dense white precipitate should form.

  • Isolation: Rapidly filter the highly hygroscopic solid under a blanket of dry nitrogen or argon. Wash the filter cake with cold, anhydrous diethyl ether (3 × 20 mL) and dry under high vacuum.

Method B: In Situ Acetyl Chloride Protocol (Recommended)

This method is adapted from optimized Pinner conditions utilizing acetyl chloride for precise HCl generation[7].

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve cyclobutanecarbonitrile (50 mmol) in anhydrous methanol (400 mmol, 8.0 equiv). Note: Methanol acts as both the reactant and the solvent.

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Activation: Add acetyl chloride (300 mmol, 6.0 equiv) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C to prevent the premature volatilization of the generated HCl[7].

  • Incubation: Stir the reaction mixture at -5 °C to 0 °C for 15.5 to 24 hours. The generation of methyl acetate as a byproduct does not interfere with the reaction[6].

  • Isolation: Remove the volatiles under reduced pressure (rotary evaporator bath 20 °C). Suspend the resulting crude solid in cold anhydrous diethyl ether (50 mL), stir for 1 hour at 0 °C, filter under inert gas, and dry under high vacuum.

Self-Validating Analytical Checkpoints

Before utilizing the methyl cyclobutanecarbimidate hydrochloride, validate the success of the reaction through the following markers:

  • Infrared (IR) Spectroscopy: The starting material exhibits a sharp, distinct C≡N stretch at ~2240 cm⁻¹. A successful reaction is confirmed by the complete disappearance of this peak and the emergence of a strong C=N stretch at ~1650 cm⁻¹, alongside broad N−H stretching bands between 3000–3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): 1H NMR ( CDCl3​ or DMSO−d6​ ) will show a highly deshielded singlet for the methoxy group ( O−CH3​ ) around 4.2–4.3 ppm. The cyclobutane methine proton adjacent to the imidate carbon will also shift significantly downfield compared to the starting nitrile.

  • Visual Cue: The product must be a stark white, free-flowing crystalline powder. If the solid appears gummy or yellow, it has likely absorbed atmospheric moisture and begun hydrolyzing to the amide.

References

  • Organic Chemistry Portal. "Pinner Reaction." Available at: [Link]

  • Wikipedia. "Pinner reaction." Available at: [Link]

  • Vaia. "Nitriles can be converted directly to esters by the Pinner reaction." Available at: [Link]

  • AccelaChem. "Methyl Cyclobutanecarbimidate Hydrochloride." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Development of CGS-15943 Adjunctives for the Disruption of Plasmid Maintenance in Multidrug Resistant E. coli." Available at: [Link]

  • ACS Publications. "Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride." Available at: [Link]

Sources

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